molecular formula C44H66N2O14 B8104365 m-PEG12-DBCO

m-PEG12-DBCO

Cat. No.: B8104365
M. Wt: 847.0 g/mol
InChI Key: XOSOJWKHYZQWGG-UHFFFAOYSA-N
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Description

M-PEG12-DBCO is a useful research compound. Its molecular formula is C44H66N2O14 and its molecular weight is 847.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H66N2O14/c1-49-16-17-51-20-21-53-24-25-55-28-29-57-32-33-59-36-37-60-35-34-58-31-30-56-27-26-54-23-22-52-19-18-50-15-14-45-43(47)12-13-44(48)46-38-41-8-3-2-6-39(41)10-11-40-7-4-5-9-42(40)46/h2-9H,12-38H2,1H3,(H,45,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOSOJWKHYZQWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H66N2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

847.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

m-PEG12-DBCO mechanism of action in click chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of m-PEG12-DBCO in Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key reagent in the field of bioconjugation and drug development. It delves into the core mechanism of its action in click chemistry, supported by quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers and scientists.

Core Concepts: Understanding this compound

This compound is a heterobifunctional linker that plays a pivotal role in copper-free click chemistry.[1] Its structure consists of three key components:

  • m (methoxy): A terminal methoxy group that caps one end of the PEG chain, rendering it chemically inert.

  • PEG12 (Polyethylene Glycol): A hydrophilic chain of 12 ethylene glycol units. This PEG linker is crucial for several reasons:

    • Enhanced Solubility: It significantly increases the hydrophilicity of the molecule, allowing for reactions in aqueous buffers, which is essential for biological applications.[2][3]

    • Reduced Aggregation: The PEG spacer helps to prevent the aggregation of conjugated biomolecules.[3]

    • Minimized Steric Hindrance: It provides a flexible spacer arm that reduces steric hindrance between the conjugated molecules, allowing for better accessibility of binding sites.[3]

    • Improved Biocompatibility: PEG is well-known for its biocompatibility and ability to reduce immunogenicity.

  • DBCO (Dibenzocyclooctyne): A highly strained cyclooctyne. This is the reactive moiety that participates in the click chemistry reaction. The inherent ring strain of the cyclooctyne is the driving force for its reaction with azides, eliminating the need for a copper catalyst.

Mechanism of Action: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This compound functions through a mechanism known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This is a type of bioorthogonal chemistry, meaning the reaction can occur in a complex biological environment without interfering with native biochemical processes.

The core of the SPAAC reaction is a [3+2] cycloaddition between the strained alkyne (DBCO) and an azide-functionalized molecule. The high ring strain of the DBCO ring provides the necessary activation energy for the reaction to proceed efficiently without the need for a cytotoxic copper catalyst, which is a major advantage over the traditional Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). The reaction is highly specific and results in the formation of a stable triazole linkage.

Below is a diagram illustrating the SPAAC reaction mechanism.

SPAAC Reaction Mechanism.

Quantitative Data

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference(s)
Molecular FormulaC44H66N2O14
Molecular Weight847.00 g/mol
Solubility
In Vitro (DMSO)250 mg/mL (295.16 mM)
In Vivo Formulation 1≥ 2.5 mg/mL (2.95 mM) in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
In Vivo Formulation 2≥ 2.5 mg/mL (2.95 mM) in 10% DMSO, 90% (20% SBE-β-CD in Saline)
In Vivo Formulation 3≥ 2.5 mg/mL (2.95 mM) in 10% DMSO, 90% Corn Oil
Storage and Stability
Stock Solution (-80°C)6 months (stored under nitrogen, away from moisture)
Stock Solution (-20°C)1 month (stored under nitrogen, away from moisture)
DBCO-modified antibodyLoses about 3-5% of its reactivity toward azides over 4 weeks at 4°C or -20°C. Avoid azide- and thiol-containing buffers for long-term storage.

Table 2: Reaction Kinetics of DBCO and Related Compounds

Cyclooctyne ReagentReaction Rate Constant (M⁻¹s⁻¹)ConditionsReference(s)
sulfo-DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside0.55–1.22HEPES buffer (pH 7)
sulfo-DBCO-amine with 1-azido-1-deoxy-β-D-glucopyranoside0.32–0.85PBS buffer (pH 7)
DBCO-PEG5-trastuzumab0.18–0.37Presence of a PEG linker enhanced reaction rates by 31 ± 16% compared to the non-PEGylated antibody.
m[9+1]CPP with benzyl azide9.6 × 10⁻³Deuterated DMSO at 25 °C
fluor[11+1]CPP with benzyl azide4.7 × 10⁻³Deuterated DMSO at 25 °C

Experimental Protocols

The following protocols provide a general framework for using this compound in bioconjugation experiments. Optimization may be required for specific applications.

Protocol 1: General Protein Labeling with an Amine-Reactive DBCO-PEG-NHS Ester

This protocol describes the labeling of a protein with primary amines (e.g., lysine residues) using a DBCO-PEG-NHS ester, which can be analogous to a workflow with this compound if it were functionalized with an NHS ester.

Materials:

  • Protein of interest (0.5–5 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • DBCO-PEG12-NHS Ester

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., desalting column)

Procedure:

  • Reagent Preparation:

    • Equilibrate the DBCO-PEG12-NHS Ester vial to room temperature before opening.

    • Immediately before use, prepare a 10 mM stock solution of the DBCO-PEG12-NHS Ester in anhydrous DMSO or DMF.

  • Protein Labeling:

    • Add a 10- to 40-fold molar excess of the DBCO-PEG12-NHS Ester solution to the protein solution.

    • Incubate the reaction for 1 hour at room temperature or 2 hours at 4°C with gentle mixing.

  • Quenching:

    • Add quenching buffer to a final concentration of 10-50 mM to react with any unreacted NHS ester.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted DBCO reagent using a desalting column equilibrated with the desired buffer (e.g., PBS).

    • The purified DBCO-labeled protein is now ready for the click reaction.

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-functionalized molecule

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup:

    • Dissolve the azide-functionalized molecule in the reaction buffer.

    • Add the azide-functionalized molecule to the DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide molecule is recommended to drive the reaction to completion.

  • Incubation:

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C. Reactions are generally more efficient at higher concentrations and temperatures (4-37°C).

  • Purification:

    • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatographic method to remove the excess azide-containing molecule.

  • Characterization:

    • Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.

    • Assess the purity of the conjugate by SEC-HPLC.

    • The degree of labeling can be determined by measuring the absorbance of the protein at 280 nm and the DBCO group at approximately 309 nm.

Visualizations

Experimental Workflow for Protein Bioconjugation

The following diagram illustrates a typical workflow for labeling a protein with this compound (functionalized with an NHS ester for amine reactivity) and subsequent conjugation to an azide-containing molecule.

Bioconjugation_Workflow General Workflow for Protein Bioconjugation using DBCO-PEG-NHS Ester cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Purification cluster_step3 Step 3: SPAAC Reaction cluster_step4 Step 4: Final Purification & Analysis Protein Protein with Primary Amines (e.g., Lysine residues) Reaction1 Incubate at RT for 1h (Amine-NHS Ester Reaction) Protein->Reaction1 DBCO_NHS DBCO-PEG12-NHS Ester DBCO_NHS->Reaction1 Purification1 Remove Excess DBCO Reagent (e.g., Desalting Column) Reaction1->Purification1 DBCO_Protein DBCO-labeled Protein Purification1->DBCO_Protein Reaction2 Incubate at RT for 4-12h (SPAAC Click Reaction) DBCO_Protein->Reaction2 Azide_Molecule Azide-functionalized Molecule Azide_Molecule->Reaction2 Purification2 Purify Final Conjugate (e.g., SEC) Reaction2->Purification2 Analysis Characterize Conjugate (SDS-PAGE, HPLC, etc.) Purification2->Analysis

Protein Bioconjugation Workflow.
Logical Relationship of this compound Components and Function

This diagram illustrates the relationship between the structural components of this compound and their respective functions in a bioconjugation context.

Component_Function Functional Components of this compound cluster_components Structural Components cluster_functions Primary Functions mPEG12DBCO This compound m m (methoxy cap) mPEG12DBCO->m PEG12 PEG12 Linker mPEG12DBCO->PEG12 DBCO DBCO Moiety mPEG12DBCO->DBCO Inert Chemical Inertness m->Inert Solubility Enhanced Solubility & Biocompatibility PEG12->Solubility Spacing Steric Hindrance Reduction PEG12->Spacing Reactivity Strain-Promoted Click Reactivity DBCO->Reactivity Outcome Successful Bioconjugation in Aqueous Media Inert->Outcome Solubility->Outcome Spacing->Outcome Reactivity->Outcome

References

An In-depth Technical Guide to m-PEG12-DBCO Linkers: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the m-PEG12-DBCO linker, a critical tool in modern bioconjugation and drug development. We will delve into its core properties, explore its applications, and provide detailed experimental protocols for its use.

Core Properties of this compound

The this compound linker is a heterobifunctional molecule comprised of a terminal methoxy-capped polyethylene glycol (PEG) chain of twelve ethylene glycol units and a dibenzocyclooctyne (DBCO) group. This unique structure imparts a favorable combination of properties essential for bioconjugation.

Key Features:

  • PEG Chain: The hydrophilic 12-unit PEG spacer enhances the solubility of the linker and any molecule it is conjugated to, reduces aggregation, and minimizes steric hindrance. In therapeutic applications, PEGylation is well-documented to improve the pharmacokinetic properties of biomolecules by increasing their hydrodynamic volume, which in turn can extend circulating half-life and reduce immunogenicity.

  • DBCO Group: The DBCO moiety is a strained alkyne that readily participates in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. This bioorthogonal reaction is highly efficient and specific for azide-containing molecules, proceeding rapidly under mild, aqueous conditions without the need for a cytotoxic copper catalyst. This makes it ideal for use in biological systems.

Quantitative Data Summary

The following table summarizes the key quantitative properties of the this compound linker.

PropertyValueSource
Molecular Weight 847.00 g/mol [1][2]
Molecular Formula C₄₄H₆₆N₂O₁₄[1]
Spacer Arm Length (estimated) ~46.3 Å[3]
Solubility
    in DMSO250 mg/mL (295.16 mM)[1]
    in Aqueous BuffersSoluble with co-solvents (e.g., 10% DMSO)
UV Absorbance (DBCO) ~309 nm
Storage (in solid form) -20°C, under nitrogen, away from moisture
Storage (in DMSO) -80°C for up to 6 months; -20°C for up to 1 month

Reaction Kinetics and Stability

The SPAAC reaction between a DBCO group and an azide is a second-order reaction. The reaction rate is influenced by factors such as the buffer, pH, and temperature.

ReactantsSecond-Order Rate Constant (M⁻¹s⁻¹)Conditions
sulfo-DBCO-amine + 3-azido-L-alanine0.32 - 0.85PBS, pH 7, 25°C
sulfo-DBCO-amine + 3-azido-L-alanine0.55 - 1.22HEPES, pH 7, 25°C
DBCO-PEG5-trastuzumab + azide0.18 - 0.37Various buffers

Data from a study on similar DBCO compounds, providing a reasonable estimate for this compound reactivity.

Higher pH values generally lead to increased reaction rates, with the exception of HEPES buffer. The presence of a PEG linker has been shown to enhance reaction rates.

Experimental Protocols

This section provides detailed methodologies for the use of this compound in a common application: the conjugation of an antibody.

Antibody Preparation
  • Buffer Exchange: If the antibody solution contains interfering substances such as BSA, gelatin, or amine-containing buffers (e.g., Tris), a buffer exchange is necessary. Use a suitable method like desalting columns, dialysis, or centrifugal filter units to exchange the antibody into an amine-free buffer such as Phosphate-Buffered Saline (PBS) at pH 7.2-8.0.

  • Concentration Adjustment: Adjust the antibody concentration to 1-5 mg/mL in the reaction buffer.

This compound Linker Preparation
  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the linker in anhydrous DMSO or DMF. For example, a 10 mM stock solution can be prepared. This solution should be used immediately.

Antibody-Linker Conjugation

This protocol assumes the this compound is functionalized with an NHS ester for reaction with primary amines on the antibody.

  • Molar Excess Calculation: Determine the desired molar excess of the linker to the antibody. A 10- to 20-fold molar excess is a common starting point.

  • Reaction: Add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of the organic solvent (DMSO or DMF) should be kept low (ideally below 20%) to avoid denaturation of the antibody.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

Quenching and Purification
  • Quenching: To stop the reaction, add a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and other small molecules from the DBCO-conjugated antibody. Common methods include:

    • Desalting Columns (Spin Columns): Rapid and efficient for small sample volumes.

    • Size Exclusion Chromatography (SEC): Effective for separating the conjugated antibody from unreacted linker and also for removing aggregates.

    • Dialysis: Suitable for larger sample volumes but is a slower process.

Characterization of the Conjugate
  • Degree of Labeling (DOL): The number of DBCO linkers per antibody can be determined using UV-Vis spectrophotometry. Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group). The DOL can be calculated using the Beer-Lambert law and the respective extinction coefficients.

  • Mass Spectrometry (MS): This provides a direct confirmation of successful conjugation and an accurate determination of the DOL by measuring the mass increase of the antibody.

  • Functional Assays: It is crucial to perform functional assays (e.g., ELISA, flow cytometry) to ensure that the conjugation process has not compromised the antigen-binding affinity of the antibody.

Visualizing Workflows and Concepts

Structure and Reaction of this compound

G This compound Structure and SPAAC Reaction cluster_linker This compound Linker cluster_azide Azide-containing Molecule cluster_reaction Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) mPEG CH3O-(CH2CH2O)12- DBCO DBCO mPEG->DBCO Linker Backbone Triazole Stable Triazole Linkage DBCO->Triazole Reacts with Azide N3-R Azide->Triazole Reacts with

Caption: Structure of this compound and its reaction with an azide.

Experimental Workflow for Antibody Conjugation

G Antibody-m-PEG12-DBCO Conjugation Workflow A 1. Antibody Preparation (Buffer Exchange & Concentration) C 3. Conjugation Reaction (Mix Antibody and Linker) A->C B 2. Linker Preparation (Dissolve this compound-NHS) B->C D 4. Quenching (Add Tris or Glycine) C->D E 5. Purification (SEC, Dialysis, or Desalting) D->E F 6. Characterization (DOL, MS, Functional Assay) E->F

Caption: Step-by-step workflow for antibody conjugation.

Logical Relationships in Drug Development

G Impact of this compound Properties on Drug Development cluster_properties Linker Properties cluster_outcomes Drug Development Outcomes PEG PEG12 Chain (Hydrophilic, Flexible) Solubility Improved Solubility & Stability PEG->Solubility PK Enhanced Pharmacokinetics PEG->PK DBCO DBCO Group (Bioorthogonal, Reactive) Targeting Precise & Site-Specific Conjugation DBCO->Targeting Efficacy Increased Therapeutic Efficacy Solubility->Efficacy PK->Efficacy Targeting->Efficacy

Caption: How linker properties influence drug development.

References

A Technical Overview of m-PEG12-DBCO: Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical summary of the key physicochemical properties of m-PEG12-DBCO, a bifunctional linker molecule widely utilized in bioconjugation and the development of targeted therapeutics, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Core Molecular Data

The fundamental properties of this compound are its molecular formula and corresponding molecular weight. These values are crucial for stoichiometric calculations in experimental design and for the characterization of resulting conjugates.

PropertyValue
Molecular Formula C44H66N2O14
Molecular Weight 847.00 g/mol [1][2]

Chemical Structure and Functionality

This compound is comprised of three key components: a methoxy (m) cap, a hydrophilic 12-unit polyethylene glycol (PEG12) spacer, and a dibenzocyclooctyne (DBCO) group.

  • m-PEG12 Spacer : The PEG spacer is a linear, flexible, and hydrophilic chain that enhances the solubility and bioavailability of the molecule it is attached to. It also provides spatial separation between the conjugated moieties, minimizing steric hindrance.

  • DBCO Group : The DBCO moiety is a strained alkyne that readily participates in copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for the efficient and specific covalent linkage to azide-containing molecules under mild, biocompatible conditions.[1][2]

This combination of features makes this compound a valuable tool for linking a molecule of interest to a biological target. For instance, in the context of PROTACs, it can serve as the linker connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein slated for degradation.[1]

G cluster_0 This compound Structure cluster_1 Functional Roles Methoxy_Cap Methoxy (m) PEG12_Spacer PEG12 Spacer (Hydrophilic Linker) Methoxy_Cap->PEG12_Spacer DBCO_Group DBCO Group (Click Chemistry Handle) PEG12_Spacer->DBCO_Group Solubility Enhances Solubility PEG12_Spacer->Solubility Biocompatibility Improves Biocompatibility PEG12_Spacer->Biocompatibility Conjugation Enables Copper-Free Conjugation to Azides DBCO_Group->Conjugation

Figure 1. Logical relationship of the functional components of this compound.

Experimental Protocols: Determination of Molecular Weight

The molecular weight of this compound is typically determined and confirmed using mass spectrometry, a standard analytical technique in chemical synthesis and quality control.

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation : A dilute solution of the this compound sample is prepared in a suitable volatile solvent, such as acetonitrile or methanol, often with the addition of a small amount of formic acid to promote ionization.

  • Infusion : The sample solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

  • Ionization : A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. The solvent evaporates, leading to the formation of gas-phase ions of the analyte (e.g., [M+H]⁺, [M+Na]⁺).

  • Mass Analysis : The ions are guided into the mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Interpretation : The resulting spectrum is analyzed to identify the peak corresponding to the molecular ion of this compound. The molecular weight is then calculated from the observed m/z value.

This protocol represents a generalized workflow. Specific instrument parameters, such as voltages, temperatures, and gas flow rates, are optimized for the specific mass spectrometer being used.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Solubility and Stability of m-PEG12-DBCO

This technical guide provides a comprehensive overview of the solubility and stability of this compound (methoxy-polyethylene glycol (12)-dibenzocyclooctyne), a bifunctional linker commonly employed in bioconjugation and for the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2] The information presented herein is intended to assist researchers in designing and executing experiments, ensuring the optimal performance and reliability of this critical reagent.

Solubility of this compound

The solubility of this compound is a critical parameter for its effective use in various applications. The hydrophilic nature of the PEG spacer enhances the water solubility of the molecule.[3][4]

Qualitative Solubility

This compound is generally soluble in a variety of organic solvents and aqueous solutions.[5] It is described as being soluble in dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).

Quantitative Solubility Data

Quantitative solubility data for this compound is primarily available for organic solvents, which are often used to prepare stock solutions.

SolventConcentrationRemarksSource
DMSO250 mg/mL (295.16 mM)Ultrasonic treatment may be necessary. It is recommended to use newly opened, hygroscopic DMSO as it can significantly impact solubility.
DMSO100 mg/mL (99.79 mM)For DBCO-PEG12-NHS ester, ultrasonic treatment is recommended.
DMSO80 mg/mLFor DBCO-PEG12-NHS ester, sonication is recommended.

For in vivo applications, this compound can be formulated in various solvent systems to achieve a clear solution.

Solvent SystemConcentrationSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (2.95 mM)
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (2.95 mM)
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (2.95 mM)

Stability of this compound

The stability of this compound is crucial for its storage and handling, as well as for the reproducibility of experimental results. The DBCO group can be susceptible to degradation over time.

Storage and Handling

Proper storage is essential to maintain the reactivity of this compound.

FormStorage TemperatureDurationConditionsSource
Solid (Powder)-20°C3 yearsKeep away from direct sunlight.
Solid-20°CStored under nitrogen, away from moisture.
In Solvent (DMSO)-80°C6 monthsStored under nitrogen, away from moisture. Protect from light.
In Solvent (DMSO)-20°C1 monthStored under nitrogen, away from moisture. Protect from light.

It is recommended to aliquot and store the solution to prevent inactivation from repeated freeze-thaw cycles.

Chemical Stability

The DBCO moiety is sensitive to certain conditions which can lead to a loss of reactivity.

  • Oxidation and Hydration: Reconstituted DBCO reagents may be susceptible to oxidation and hydration of the triple bond. It is recommended to use them promptly or store them at -80°C for long-term stability. DBCO-functionalized antibodies can be stored at -20°C for up to a month, but the DBCO functional group loses its reactivity over time due to oxidation and addition of water to the triple bond.

  • Reactivity with Azides: Buffers containing azides should be avoided as they can react with the DBCO group.

A study on DBCO-modified goat IgG showed a 3-5% loss of reactivity towards azides over 4 weeks at 4°C or -20°C.

Experimental Protocols

Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

G cluster_prep Sample Preparation cluster_sep Separation cluster_quant Quantification prep_1 Add excess this compound to solvent prep_2 Equilibrate at constant temperature with agitation prep_1->prep_2 Shake/Vortex sep_1 Centrifuge to pellet undissolved solid prep_2->sep_1 sep_2 Collect supernatant sep_1->sep_2 quant_1 Measure concentration of supernatant sep_2->quant_1 quant_2 e.g., HPLC, UV-Vis Spectroscopy quant_1->quant_2

Caption: Workflow for solubility determination.

Stability Assessment

To assess the stability of this compound under various conditions, a time-course study can be performed.

G cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_analysis Analysis setup_1 Prepare this compound solutions in different buffers/solvents setup_2 Incubate at various temperatures (e.g., 4°C, 25°C, 37°C) setup_1->setup_2 sampling_1 Collect aliquots at defined time points (e.g., 0, 24, 48, 72 hours) setup_2->sampling_1 analysis_1 Analyze for degradation products (e.g., HPLC, LC-MS) sampling_1->analysis_1 analysis_2 Assess remaining reactivity (e.g., reaction with an azide-containing fluorescent probe) analysis_1->analysis_2

Caption: Workflow for stability assessment.

Application in Bioconjugation

This compound is a key reagent in copper-free click chemistry, specifically in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This allows for the efficient and specific conjugation of molecules in biological systems without the need for a cytotoxic copper catalyst.

G cluster_reactants Reactants cluster_reaction SPAAC Reaction cluster_product Product reactant_1 This compound Methoxy-PEG12 linker with a terminal DBCO group reaction Click Chemistry reactant_1->reaction reactant_2 Azide-modified Biomolecule e.g., Protein, Antibody, Oligonucleotide reactant_2->reaction product Stable Triazole Conjugate Biomolecule covalently linked to the PEG spacer reaction->product Forms stable triazole linkage

Caption: Role of this compound in SPAAC.

References

introduction to copper-free click chemistry with DBCO

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Copper-Free Click Chemistry with DBCO

For Researchers, Scientists, and Drug Development Professionals

"Click Chemistry," a term first introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yield, stereospecific, and generate only inoffensive byproducts.[1][2] The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Despite its efficiency, the cytotoxicity of the copper catalyst limits its application in living systems.[1][3] This limitation spurred the development of copper-free click chemistry, a truly bioorthogonal strategy that allows for chemical ligations to occur within complex biological environments without interfering with native processes.[4]

At the forefront of this innovation is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), which utilizes strained cyclooctynes to react spontaneously with azides. Dibenzocyclooctyne (DBCO), also known as Dibenzylcyclooctyne or Azadibenzocyclooctyne (ADIBO), is a powerful chemical scaffold that has gained significant attention for its role in SPAAC. Its inherent ring strain drives a highly efficient and selective reaction with azide-functionalized molecules, eliminating the need for a toxic catalyst and making it an invaluable tool for in vivo studies.

The Core Mechanism: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The SPAAC reaction between DBCO and an azide is a [3+2] cycloaddition. The significant ring strain of the cyclooctyne in the DBCO molecule lowers the activation energy of the cycloaddition, enabling the reaction to proceed rapidly at room temperature without catalysis. The reaction is highly specific, as both the DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring minimal side reactions. This process results in the formation of a stable, covalent triazole linkage between the two molecules.

SPAAC_Mechanism cluster_reactants Reactants cluster_product Product DBCO DBCO (Dibenzocyclooctyne) Transition [3+2] Cycloaddition (Strain-Promoted) DBCO->Transition Reacts with Azide Azide-modified Molecule (R-N3) Azide->Transition Product Stable Triazole Product Transition->Product Forms

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Key Features and Advantages of DBCO Chemistry

The DBCO-azide ligation offers a unique combination of features that make it ideal for applications in chemical biology and drug development:

  • Biocompatibility : The reaction proceeds without a cytotoxic copper catalyst, making it suitable for use in living cells and whole organisms.

  • High Efficiency : SPAAC is characterized by fast reaction kinetics and often results in quantitative yields of stable triazoles.

  • Bioorthogonality : DBCO and azide groups react selectively with each other, even in the presence of the diverse functional groups found in proteins and other biomolecules, ensuring high specificity.

  • Mild Conditions : The conjugation occurs efficiently in aqueous buffered media and at physiological temperatures.

  • Stability : Both the DBCO and azide moieties are stable for long periods, and the resulting triazole linkage is highly stable.

  • Reaction Traceability : DBCO has a distinct UV absorbance maximum around 309-310 nm, which allows the reaction progress to be monitored by observing the decrease in this absorbance as the DBCO is consumed.

Quantitative Data for Experimental Design

The efficiency of the DBCO click chemistry reaction is influenced by factors such as reagent choice, concentration, temperature, and solvent. The following tables summarize key quantitative data to guide experimental design and optimization.

Table 1: Reaction Kinetics and Conditions

Parameter Value / Condition Notes
Second-Order Rate Constant (k) 0.24 M⁻¹s⁻¹ (with Benzyl Azide) Reaction rates are highly dependent on the specific azide and alkyne reactants, solvent, and temperature.
0.033 M⁻¹s⁻¹ (with Phenyl Azide) Aromatic azides like phenyl azide react more slowly with DBCO.
Recommended Molar Ratio 1.5:1 to 3:1 (DBCO:Azide) The more abundant or less critical component should typically be in excess. For precious molecules, this ratio can be inverted.
Reaction Temperature 4°C to 37°C Higher temperatures generally lead to faster reaction rates.
Reaction Time 2-12 hours at Room Temperature Longer incubation times (e.g., overnight at 4°C) can improve yield, especially for sensitive biomolecules or lower concentrations.

| Compatible Solvents | Aqueous buffers (e.g., PBS), DMSO, DMF | For biomolecule conjugations, the final concentration of organic solvents like DMSO should typically be kept below 20% to prevent protein precipitation. |

Table 2: Stability and Spectroscopic Properties

Parameter Value Notes
DBCO Stability (Conjugated) ~3-5% loss of reactivity over 4 weeks at 4°C or -20°C (for a DBCO-modified antibody). Buffers containing azides or thiols should be avoided for long-term storage.
DBCO-NHS Ester Stability (in DMSO) Stable for 2-3 months at -20°C. The solid form is stable for over a year at -20°C. It is recommended to prepare fresh solutions in anhydrous DMSO or DMF.
UV Absorbance Maximum (λmax) ~309-310 nm Allows for monitoring the consumption of DBCO during the reaction.

| Molar Extinction Coefficient (ε) | ~12,000 M⁻¹cm⁻¹ | Can be used to determine the degree of labeling on a protein. |

Applications in Research and Drug Development

The versatility of DBCO click chemistry has led to its widespread adoption across various scientific disciplines.

  • Bioconjugation and Labeling : Researchers can attach DBCO-functionalized probes to azide-labeled biomolecules like proteins, nucleic acids, and glycans without disrupting their natural function. This is invaluable for studying and tracking cellular processes.

  • Drug Discovery and Delivery : DBCO chemistry allows for the selective modification of drug molecules or their delivery systems. This facilitates the attachment of targeting ligands to enhance specificity, imaging agents for diagnostics, or PEG linkers to improve solubility and circulation half-life. Pretargeted drug delivery approaches, where a targeting antibody is administered first, followed by a DBCO-modified drug carrier, are being explored to improve therapeutic efficacy and reduce side effects.

  • Molecular Imaging : DBCO reagents are used to attach fluorescent dyes or radiolabels to biomolecules for in vitro and in vivo imaging applications, enabling the visualization of biological pathways and interactions.

  • Materials Science : This chemistry plays a key role in the precise functionalization of materials such as polymers, nanoparticles, and surfaces, which is vital for developing advanced sensors, coatings, and diagnostic devices.

Drug_Delivery_Workflow Targeted Drug Delivery via SPAAC cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Administration & Targeting cluster_step3 Step 3: In Vivo Ligation & Action Targeting_Ligand Targeting Ligand (e.g., Antibody) Azide_Activation Activate with Azide Drug_Carrier Drug Carrier (e.g., Nanoparticle) DBCO_Activation Activate with DBCO Injection Systemic Administration Azide_Activation->Injection Azide-Ligand DBCO_Activation->Injection DBCO-Drug Carrier Target_Cell Target Cell (e.g., Tumor Cell) Injection->Target_Cell Targets Cell Receptor Click_Reaction In Vivo Click Reaction (SPAAC) Target_Cell->Click_Reaction Accumulation at Target Drug_Release Drug Release & Therapeutic Effect Click_Reaction->Drug_Release

Caption: Workflow for a pretargeted drug delivery system using DBCO click chemistry.

Detailed Experimental Protocols

The following protocols provide a general framework for common applications of DBCO chemistry. Optimization may be required for specific molecules and experimental contexts.

Protocol 1: Labeling an Antibody with DBCO-NHS Ester

This protocol describes the labeling of primary amines (e.g., lysine residues) on an antibody with a DBCO-N-hydroxysuccinimidyl (NHS) ester.

A. Materials

  • Antibody solution (1-10 mg/mL in amine-free buffer like PBS, pH 7.2-7.4).

  • DBCO-NHS ester.

  • Anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Spin desalting columns or dialysis equipment for purification.

B. Procedure

  • Antibody Preparation : Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column. Avoid buffers containing sodium azide, as it will react with the DBCO group.

  • Prepare DBCO-NHS Solution : Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction : Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final concentration of DMSO/DMF in the reaction mixture should be less than 20%.

  • Incubation : Incubate the reaction for 60 minutes at room temperature.

  • Quench Reaction : Stop the reaction by adding the quenching buffer (e.g., 10 µL of 1 M Tris for every 100 µL of reaction volume) to react with any unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.

  • Purification : Remove excess, unreacted DBCO reagent using a spin desalting column or through dialysis against PBS. The purified DBCO-labeled antibody can be used immediately or stored at -20°C for up to a month.

Protocol 2: Bioconjugation via Copper-Free Click Chemistry

This protocol describes the reaction between the DBCO-labeled antibody (from Protocol 1) and an azide-functionalized molecule (e.g., an oligonucleotide or fluorescent dye).

A. Materials

  • Purified DBCO-labeled antibody.

  • Azide-functionalized molecule.

  • Reaction buffer (e.g., PBS, pH 7.4, azide-free).

B. Procedure

  • Reaction Setup : Mix the DBCO-labeled antibody with a 2-4 fold molar excess of the azide-modified molecule in the reaction buffer.

  • Incubation : Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C. For sensitive molecules or to maximize yield, the longer incubation at a lower temperature is recommended.

  • Validation (Optional) : The formation of the conjugate can be validated using SDS-PAGE, where the conjugate should show a higher molecular weight band compared to the unlabeled antibody.

  • Purification : Purify the final conjugate to remove the excess azide-modified molecule using an appropriate method such as liquid chromatography (e.g., size exclusion, reverse phase HPLC, or ion exchange HPLC).

Experimental_Workflow cluster_prep A. Preparation & Labeling cluster_conjugation B. Conjugation & Analysis BiomoleculeA Biomolecule A (e.g., Protein) ActivateA Activate with DBCO (e.g., DBCO-NHS) BiomoleculeA->ActivateA BiomoleculeB Biomolecule B (e.g., Dye, Drug) ActivateB Activate with Azide BiomoleculeB->ActivateB PurifyA Purify DBCO-Molecule ActivateA->PurifyA PurifyB Purify Azide-Molecule ActivateB->PurifyB Mix Mix Activated Molecules in Buffer PurifyA->Mix PurifyB->Mix Incubate Incubate (e.g., 4h at RT or O/N at 4°C) Mix->Incubate PurifyFinal Purify Final Conjugate (e.g., HPLC, SEC) Incubate->PurifyFinal Analyze Analyze Product (e.g., SDS-PAGE, MS) PurifyFinal->Analyze

Caption: General experimental workflow for DBCO-based bioconjugation.

Protocol 3: Labeling of Live Cells

This protocol describes the metabolic labeling of cellular glycans with an azide sugar, followed by detection with a DBCO-fluorophore conjugate.

A. Materials

  • Live cells in culture.

  • Azide-modified metabolic precursor (e.g., Ac₄ManNAz for sialoglycans).

  • DBCO-functionalized detection reagent (e.g., DBCO-fluorophore).

  • Cell culture medium and PBS.

B. Procedure

  • Metabolic Labeling : Culture cells in a medium containing the azide-modified metabolic precursor for 1-3 days. This allows the cells to incorporate the azide groups into their cellular machinery (e.g., cell surface glycoproteins).

  • Labeling with DBCO Reagent :

    • Wash the azide-labeled cells twice with PBS to remove unincorporated precursor.

    • Incubate the cells with the DBCO-fluorophore reagent (e.g., 15 µM) in fresh growth media for 1 hour at 37°C.

  • Washing and Analysis :

    • Wash the cells three times with PBS to remove the excess DBCO reagent.

    • The cells are now fluorescently labeled and ready for analysis by fluorescence microscopy or flow cytometry. If the background is high, an additional incubation in DBCO-free media for 1-2 hours can be performed before analysis.

References

The Fundamental Principles of m-PEG12-DBCO as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells. Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI by the E3 ligase. The ubiquitinated protein is then recognized and degraded by the cell's natural disposal machinery, the 26S proteasome.[2]

The linker component of a PROTAC is not merely a spacer but plays a critical role in the molecule's overall efficacy. Its length, flexibility, and chemical composition can significantly influence the stability of the ternary complex, as well as the PROTAC's solubility, cell permeability, and pharmacokinetic properties.

The Role and Physicochemical Properties of m-PEG12-DBCO

The this compound linker is a specialized chemical entity designed for the synthesis of PROTACs. It comprises three key components: a methoxy-capped polyethylene glycol (m-PEG) chain of 12 ethylene glycol units, and a dibenzocyclooctyne (DBCO) group.

Physicochemical Properties of this compound:

PropertyDescriptionImpact on PROTAC Function
PEG Chain (12 units) A hydrophilic and flexible chain of 12 ethylene glycol units.Solubility: Enhances the aqueous solubility of the PROTAC, which is often a challenge for these large molecules. Flexibility: Provides the necessary conformational freedom for the PROTAC to adopt an optimal orientation for ternary complex formation. Pharmacokinetics: Can influence the metabolic stability and in vivo half-life of the PROTAC.
DBCO Group A strained alkyne functional group.Bioorthogonal Ligation: Enables highly efficient and specific covalent bond formation with azide-functionalized molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) "click chemistry". This reaction is bioorthogonal, meaning it can proceed in complex biological environments without interfering with native biochemical processes.
Methoxy Cap A terminal methyl ether group.Inertness: Protects the terminal hydroxyl group of the PEG chain, preventing unwanted side reactions during synthesis.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for any PROTAC, including those utilizing an this compound linker, is the hijacking of the ubiquitin-proteasome system to induce targeted protein degradation.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated degradation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing an this compound linker.

PROTAC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the final conjugation step to form a PROTAC by reacting an azide-functionalized POI ligand with an this compound-functionalized E3 ligase ligand.

Materials:

  • Azide-functionalized POI ligand

  • This compound-functionalized E3 ligase ligand

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF)

  • Nitrogen or Argon atmosphere

  • Reaction vessel

  • Stirring apparatus

  • Analytical and preparative HPLC

  • Mass spectrometer

Procedure:

  • Preparation: Ensure all glassware is dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.

  • Dissolution: Dissolve the azide-functionalized POI ligand in the anhydrous solvent. In a separate vessel, dissolve an equimolar amount of the this compound-functionalized E3 ligase ligand in the same solvent.

  • Reaction: Slowly add the solution of the azide-functionalized POI ligand to the stirring solution of the this compound-functionalized E3 ligase ligand at room temperature.

  • Monitoring: Monitor the progress of the reaction by analytical HPLC-MS. The reaction is typically complete within 1-4 hours.

  • Purification: Once the reaction is complete, purify the resulting PROTAC using preparative HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by mass spectrometry and NMR spectroscopy.

SPAAC_Workflow SPAAC Synthesis Workflow POI_Azide Azide-functionalized POI Ligand Reaction Mix in Anhydrous Solvent (e.g., DMSO) POI_Azide->Reaction E3_DBCO This compound-functionalized E3 Ligase Ligand E3_DBCO->Reaction Purification Preparative HPLC Reaction->Purification Reaction Completion Characterization LC-MS and NMR Purification->Characterization Final_PROTAC Purified PROTAC Characterization->Final_PROTAC

Caption: SPAAC synthesis workflow for PROTACs.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the POI

  • PROTAC compound

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) or DMSO as a vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody against the POI.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Repeat the wash steps.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Western_Blot_Workflow Western Blot Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI & anti-loading control) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (DC50, Dmax) detection->analysis

Caption: Western blot experimental workflow.

Case Study: A BTK-Targeting PROTAC (Hypothetical Example based on Published Data)

Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and is a validated therapeutic target in various B-cell malignancies.

Quantitative Data for a Representative BTK-Degrader (MT802): [1]

ParameterValueCell LineDescription
DC50 6.2 nMNAMALWAThe half-maximal degradation concentration.
Dmax 99%NAMALWAThe maximum percentage of protein degradation.
Clearance (Cl) 1662 mL/min/kgIV mice (1 mg/Kg)The rate at which the drug is removed from the body.
Half-Life (t1/2) 0.119 hIV mice (1 mg/Kg)The time it takes for the drug concentration to reduce by half.
Cmax 0.073 ug/mLIV mice (1 mg/Kg)The maximum observed plasma concentration.
Exposure (AUClast) 10.2 min*ng/mLIV mice (1 mg/Kg)The total drug exposure over time.

Signaling Pathway Targeted by the BTK PROTAC:

The BTK PROTAC targets BTK for degradation, thereby inhibiting the B-cell receptor signaling pathway, which is critical for the proliferation and survival of malignant B-cells.

BTK_Signaling_Pathway BTK Signaling Pathway Inhibition by PROTAC BCR B-cell Receptor (BCR) BTK Bruton's Tyrosine Kinase (BTK) BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates BTK->PLCg2 Inhibited Degradation BTK Degradation BTK->Degradation Downstream Downstream Signaling (e.g., NF-κB, MAPK) PLCg2->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC BTK PROTAC PROTAC->BTK Targets

Caption: BTK signaling pathway and its inhibition.

Conclusion

The this compound linker is a versatile and powerful tool in the design and synthesis of PROTACs. Its hydrophilic PEG chain enhances solubility and provides optimal spacing and flexibility, while the DBCO group allows for efficient and bioorthogonal "click" chemistry for PROTAC assembly. The principles and protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals to effectively utilize this linker in the creation of novel protein degraders. The continued exploration and optimization of linkers like this compound will undoubtedly be a key driver in advancing the field of targeted protein degradation and bringing new therapies to the clinic.

References

A Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic catalysts. This powerful "click chemistry" reaction leverages the high ring strain of cyclooctyne derivatives to achieve rapid and specific cycloaddition with azides, forming a stable triazole linkage. Its biocompatibility and high efficiency have made it an indispensable tool in chemical biology, drug development, and materials science for applications ranging from live-cell imaging and biomolecule labeling to the synthesis of targeted drug conjugates and novel biomaterials.[][2][3][4] This guide provides an in-depth overview of the core principles of SPAAC, including its mechanism, kinetics, and practical applications, supplemented with experimental protocols and quantitative data to aid in the design and execution of SPAAC-based methodologies.

Core Principles of SPAAC

The Reaction Mechanism: A [3+2] Dipolar Cycloaddition

The fundamental reaction of SPAAC is a [3+2] dipolar cycloaddition between a 1,3-dipole (the azide) and a dipolarophile (the strained alkyne).[5] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a metal catalyst to activate the alkyne. The driving force for the reaction is the release of ring strain in the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This allows the reaction to proceed spontaneously and rapidly under physiological conditions, a key feature for its application in living systems. The reaction is highly selective, with the azide and cyclooctyne moieties reacting exclusively with each other without cross-reactivity with other functional groups present in biological systems.

SPAAC_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne TS [3+2] Cycloaddition Transition State Cyclooctyne->TS Azide Azide Azide->TS Triazole Stable Triazole TS->Triazole Ring Strain Release

Caption: The reaction mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

The Role of Cyclooctyne Strain

The reactivity of the cyclooctyne in SPAAC is directly related to its ring strain. The ideal C-C≡C-C bond angle in a linear alkyne is 180°. In cyclooctyne, this bond angle is significantly distorted, leading to a high-energy, strained molecule. The release of this strain energy upon conversion of the sp-hybridized alkyne carbons to the sp2-hybridized carbons of the resulting triazole provides a strong thermodynamic driving force for the reaction. The design of cyclooctyne derivatives with increased ring strain has been a key strategy to accelerate SPAAC reaction rates.

Kinetics and Factors Influencing Reaction Rate

The kinetics of SPAAC are typically second-order, and the rate is dependent on the structure of both the cyclooctyne and the azide. Factors that increase the rate of reaction include:

  • Increased Ring Strain: Fusing aromatic rings to the cyclooctyne backbone, as seen in dibenzocyclooctyne (DBCO) and its derivatives, increases ring strain and accelerates the reaction.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as fluorine atoms, on the cyclooctyne can lower the energy of the LUMO, leading to faster reactions.

  • pH and Buffer: The reaction rate can be influenced by the pH and the type of buffer used, with some studies showing increased rates at higher pH values.

  • Azide Electronics: The electronic properties of the azide can also play a role, with electron-donating groups on the azide potentially increasing the reaction rate.

Quantitative Data on SPAAC Kinetics

The choice of cyclooctyne is critical for the successful application of SPAAC, as it dictates the reaction rate and the stability of the reagent. The following table summarizes the second-order rate constants for the reaction of various cyclooctyne derivatives with a model azide (e.g., benzyl azide).

Cyclooctyne DerivativeAbbreviationSecond-Order Rate Constant (M⁻¹s⁻¹)Reference
CyclooctyneOCT~10⁻³
Bicyclonon-4-yneBCN1.2 x 10⁻³ - 0.37
DibenzocyclooctynolDIBO~62
DibenzoazacyclooctyneDBCO / ADIBO0.18 - 1.22
Difluorinated CyclooctyneDIFO~0.1
BiarylazacyclooctynoneBARACHigh
Strained Alkyne-Containing Cycloparaphenylene[9+1]CPP2.2 x 10⁻³
Strained Alkyne-Containing Cycloparaphenylene[11+1]CPP4.5 x 10⁻⁴

Experimental Protocols

The following are generalized protocols for performing SPAAC reactions for bioconjugation. Optimization of reaction times, concentrations, and purification methods may be required for specific applications.

General Protocol for Labeling an Azide-Modified Protein with a Cyclooctyne Probe

This protocol outlines the basic steps for labeling a protein containing an azide group with a cyclooctyne-functionalized reporter molecule (e.g., a fluorophore or biotin).

Materials:

  • Azide-modified protein in a suitable buffer (e.g., PBS, HEPES).

  • Cyclooctyne-containing probe (e.g., DBCO-PEG4-Biotin) dissolved in a compatible solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS pH 7.4).

  • Quenching reagent (optional, e.g., a small molecule azide like benzyl azide).

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Preparation of Reactants:

    • Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the cyclooctyne probe in DMSO (e.g., 10 mM).

  • Reaction Setup:

    • Add the cyclooctyne probe stock solution to the protein solution. A 5- to 20-fold molar excess of the cyclooctyne probe over the protein is typically used. The final concentration of DMSO should be kept low (ideally <5% v/v) to avoid protein denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight, with gentle agitation. Reaction times will vary depending on the specific cyclooctyne and azide used.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by techniques such as SDS-PAGE (observing a shift in molecular weight) or mass spectrometry.

  • Quenching (Optional):

    • To quench any unreacted cyclooctyne probe, a small molecule azide can be added in excess.

  • Purification:

    • Remove the excess, unreacted cyclooctyne probe and other small molecules from the labeled protein using a suitable purification method such as size-exclusion chromatography, dialysis, or spin filtration.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification A Prepare Azide-Modified Biomolecule Solution C Combine Reactants in Appropriate Buffer A->C B Prepare Cyclooctyne Probe Stock Solution B->C D Incubate at Controlled Temperature with Agitation C->D E Monitor Reaction Progress (e.g., SDS-PAGE, MS) D->E F Purify Labeled Biomolecule (e.g., SEC, Dialysis) E->F

Caption: A general experimental workflow for a SPAAC bioconjugation reaction.

Applications in Drug Development and Research

SPAAC has become a versatile tool in the pharmaceutical and biotechnology industries. Its bioorthogonality and efficiency have enabled advancements in several key areas:

  • Targeted Drug Delivery: SPAAC can be used to conjugate targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or polymers, enabling site-specific drug delivery to diseased tissues, such as tumors.

  • Biomolecule Labeling and Imaging: The ability to label proteins, glycans, nucleic acids, and lipids in living cells and organisms without perturbing their function has revolutionized the study of biological processes.

  • Development of Radiopharmaceuticals: SPAAC is used to synthesize PET imaging agents by attaching radioisotopes to targeting molecules, facilitating non-invasive in vivo imaging.

  • Protein-Protein Conjugation: SPAAC allows for the creation of well-defined protein-protein conjugates, such as bispecific antibodies or enzyme-antibody conjugates.

  • Polymer Synthesis: The reaction is employed in step-growth polymerization to create novel polymers and cross-linked gels under mild conditions.

SPAAC_Applications cluster_drug_dev Drug Development cluster_research Research & Diagnostics cluster_materials Materials Science SPAAC Strain-Promoted Alkyne-Azide Cycloaddition A Targeted Drug Delivery SPAAC->A B Radiopharmaceutical Synthesis SPAAC->B C Live Cell Imaging SPAAC->C D Biomolecule Labeling SPAAC->D E Polymer Synthesis SPAAC->E F Biomaterial Functionalization SPAAC->F

Caption: Key application areas of Strain-Promoted Alkyne-Azide Cycloaddition.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition is a robust and versatile chemical ligation strategy with broad applicability in research and development. Its key advantages, including high reaction rates, specificity, and biocompatibility, have established it as a premier tool for bioconjugation. The continued development of new cyclooctyne derivatives with enhanced reactivity and stability will further expand the utility of SPAAC in addressing complex challenges in medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for m-PEG12-DBCO Antibody Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the covalent labeling of antibodies with m-PEG12-DBCO. This protocol is designed for researchers in biotechnology and pharmaceutical development who are engaged in creating antibody conjugates for various applications, including diagnostics, imaging, and targeted therapeutics like antibody-drug conjugates (ADCs).

The this compound linker is a state-of-the-art reagent for bioconjugation. It features a dibenzocyclooctyne (DBCO) group, which participates in a highly efficient and bioorthogonal, copper-free click chemistry reaction with azide-containing molecules. The methoxy-terminated polyethylene glycol (m-PEG12) spacer enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate. This protocol will cover the essential steps for successful antibody modification, from initial preparation to the final purification of the labeled antibody.

Pre-Conjugation Considerations

Successful and efficient labeling of antibodies with this compound requires careful preparation of the antibody and reagents. The following factors are critical to consider before beginning the conjugation protocol.

Antibody Purity and Buffer Composition: The antibody solution must be free of any substances that could interfere with the labeling reaction.[1]

  • Amine-Containing Buffers: Buffers such as Tris, glycine, or those containing ammonium ions will compete with the primary amines (lysine residues) on the antibody for reaction with the NHS ester of the this compound linker, which will significantly reduce labeling efficiency.[1]

  • Protein Stabilizers: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin must be removed from the antibody solution as they will also be labeled by the linker.[1][2]

  • Sodium Azide: This common preservative is incompatible with the DBCO group and must be thoroughly removed before starting the conjugation.[2]

Recommended Buffer: For optimal labeling, use a non-amine-containing buffer with a pH range of 7-9. Phosphate Buffered Saline (PBS) at a pH of 7.4 is a commonly recommended buffer. Buffer exchange can be efficiently performed using spin desalting columns or dialysis.

Reagent Preparation: The this compound linker, particularly in its NHS ester form, is sensitive to moisture.

  • Storage: The solid form of DBCO-NHS esters is generally stable at -20°C for at least a year.

  • Stock Solution: Prepare a fresh 10 mM stock solution of the this compound-NHS ester in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Once dissolved, the DBCO-NHS ester solution should be used promptly, as its stability in DMSO is limited to a few months at -20°C.

Experimental Protocols

The antibody labeling process using this compound is a two-step procedure. First, the antibody is activated with the DBCO linker. This is followed by the copper-free click chemistry reaction with an azide-modified molecule of interest.

Part 1: Antibody Activation with this compound-NHS Ester

This protocol describes the modification of an antibody with DBCO groups by reacting the primary amines of the antibody with the N-hydroxysuccinimide (NHS) ester of the this compound linker.

Materials:

  • Purified antibody in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous DMSO

  • Quenching buffer (e.g., 100 mM Tris-HCl or glycine, pH 8.0)

  • Purification columns (e.g., spin desalting columns)

Procedure:

  • Antibody Preparation: Ensure the antibody is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Linker Preparation: Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.

  • Conjugation Reaction: Add a 20 to 30-fold molar excess of the this compound-NHS ester solution to the antibody solution. The final concentration of DMSO in the reaction mixture should not exceed 20%.

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Quenching: To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. For example, add 10 µL of 100 mM Tris or glycine to the reaction mixture. Incubate for an additional 15 minutes at room temperature.

  • Purification: Remove the unreacted this compound-NHS ester and quenching agent using a spin desalting column or through dialysis. The purified DBCO-labeled antibody is now ready for the subsequent click reaction. The DBCO-functionalized antibody can be stored at -20°C for up to a month, though the reactivity of the DBCO group may decrease over time.

Part 2: Copper-Free Click Reaction

This protocol outlines the conjugation of the DBCO-activated antibody with an azide-modified molecule (e.g., a drug, a fluorescent dye, or an oligonucleotide).

Materials:

  • DBCO-activated antibody

  • Azide-modified molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reaction Setup: Mix the DBCO-activated antibody with a 2 to 4-fold molar excess of the azide-modified molecule in a suitable reaction buffer.

  • Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C to ensure a complete reaction.

  • Purification: The final antibody conjugate can be purified using methods such as size-exclusion chromatography (SEC) or dialysis to remove any unreacted azide-modified molecule.

Data Presentation

The following tables summarize the key quantitative parameters for the this compound antibody labeling protocol.

Table 1: Recommended Reaction Conditions for Antibody Activation

ParameterRecommended ValueReference
Antibody Concentration1-10 mg/mL
Molar Excess of Linker20-30 fold
Reaction BufferPBS, HEPES, Bicarbonate, or Borate
Reaction pH7-9
Reaction TemperatureRoom Temperature or on ice
Incubation Time30-60 minutes at room temperature; 2 hours on ice
Quenching AgentTris or Glycine (50-100 mM final concentration)

Table 2: Recommended Reaction Conditions for Copper-Free Click Reaction

ParameterRecommended ValueReference
Molar Excess of Azide-Molecule2-4 fold
Reaction TemperatureRoom Temperature or 4°C
Incubation Time4-12 hours at room temperature; overnight at 4°C

Visualizations

The following diagrams illustrate the key workflows in the this compound antibody labeling process.

Antibody_Activation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Antibody Purified Antibody in Amine-Free Buffer Mix Mix Antibody and Linker (20-30x molar excess) Antibody->Mix Linker This compound-NHS (10 mM in DMSO) Linker->Mix Incubate Incubate (60 min, RT) Mix->Incubate Quench Quench Reaction (Tris or Glycine) Incubate->Quench Purify Purify (Desalting Column) Quench->Purify Final_Product DBCO-Activated Antibody Purify->Final_Product

Caption: Workflow for the activation of an antibody with this compound-NHS ester.

Click_Chemistry_Workflow cluster_inputs Reactants cluster_reaction Reaction cluster_output Purification & Product DBCO_Ab DBCO-Activated Antibody Mix_Reactants Mix Reactants (2-4x molar excess of azide) DBCO_Ab->Mix_Reactants Azide_Molecule Azide-Modified Molecule Azide_Molecule->Mix_Reactants Incubate_Click Incubate (4-12h at RT or overnight at 4°C) Mix_Reactants->Incubate_Click Purify_Conjugate Purify (e.g., SEC) Incubate_Click->Purify_Conjugate Final_Conjugate Final Antibody Conjugate Purify_Conjugate->Final_Conjugate Signaling_Pathway_Concept cluster_conjugate Antibody-Drug Conjugate (ADC) cluster_cell Target Cell ADC This compound Labeled Antibody (Targeting Antigen) Drug Cytotoxic Drug (Azide-Modified) Receptor Cell Surface Receptor (Antigen) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome Drug_Release Drug Release Lysosome->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

References

Application Notes and Protocols: Utilizing m-PEG12-DBCO in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide on the use of methoxy-poly(ethylene glycol)12-dibenzocyclooctyne (m-PEG12-DBCO) in various bioconjugation applications. The protocols outlined below leverage the principles of copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for the precise and efficient labeling and modification of biomolecules.

Introduction to this compound and Copper-Free Click Chemistry

This compound is a versatile reagent featuring a terminal dibenzocyclooctyne (DBCO) group and a 12-unit polyethylene glycol (PEG) spacer. The DBCO group is highly reactive towards azide-functionalized molecules in the absence of a cytotoxic copper(I) catalyst, a reaction known as SPAAC.[1][2][3] This bioorthogonal reaction is characterized by its high efficiency, specificity, and biocompatibility, making it ideal for in vivo applications.[1][3] The hydrophilic PEG spacer enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and minimizes steric hindrance.

The reaction between DBCO and an azide group forms a stable triazole linkage, providing a robust covalent bond for a wide range of bioconjugation applications. This chemistry allows for the precise labeling of proteins, peptides, nucleic acids, and cell surfaces without interfering with their biological function.

Key Applications and Protocols

Antibody-Drug Conjugation (ADC)

The development of antibody-drug conjugates (ADCs) is a promising strategy in targeted cancer therapy. Copper-free click chemistry offers a reliable method for attaching potent cytotoxic drugs to monoclonal antibodies (mAbs). The following protocol describes the conjugation of an azide-modified drug to an antibody functionalized with a DBCO moiety using a derivative of this compound.

Experimental Workflow for Antibody-Drug Conjugation

ADC_Workflow cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Purification cluster_2 Step 3: Conjugation cluster_3 Step 4: Final Purification Antibody Monoclonal Antibody (mAb) Activated_Ab DBCO-labeled mAb Antibody->Activated_Ab Primary Amines (e.g., Lysine residues) DBCO_NHS DBCO-PEG12-NHS Ester DBCO_NHS->Activated_Ab Purification Size Exclusion Chromatography or Spin Desalting Column Activated_Ab->Purification Purified_Ab Purified DBCO-labeled mAb Purification->Purified_Ab ADC Antibody-Drug Conjugate (ADC) Purified_Ab->ADC SPAAC Reaction Azide_Drug Azide-modified Drug Azide_Drug->ADC Final_Purification Purification (e.g., HPLC) ADC->Final_Purification Purified_ADC Purified ADC Final_Purification->Purified_ADC Cell_Labeling_Workflow cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Labeling with DBCO Probe cluster_2 Step 3: Analysis Cells Live Cells Labeled_Cells Cells with Azide-labeled Surface Glycans Cells->Labeled_Cells Incubation Azide_Sugar Azide-containing Sugar (e.g., Ac4ManNAz) Azide_Sugar->Labeled_Cells Final_Labeled_Cells Fluorescently Labeled Cells Labeled_Cells->Final_Labeled_Cells SPAAC Reaction DBCO_Probe This compound-Fluorophore DBCO_Probe->Final_Labeled_Cells Analysis Flow Cytometry or Fluorescence Microscopy Final_Labeled_Cells->Analysis Surface_Modification Surface Amine-functionalized Surface DBCO_Surface DBCO-functionalized Surface Surface->DBCO_Surface Amine Reaction DBCO_Linker DBCO-PEG12-NHS Ester DBCO_Linker->DBCO_Surface Immobilized_Surface Biomolecule-immobilized Surface DBCO_Surface->Immobilized_Surface SPAAC Reaction Azide_Biomolecule Azide-modified Biomolecule (e.g., DNA, Peptide) Azide_Biomolecule->Immobilized_Surface

References

Application Notes and Protocols for m-PEG12-DBCO in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-PEG12-DBCO is a methoxy-terminated polyethylene glycol (PEG) linker containing a dibenzocyclooctyne (DBCO) group. This heterobifunctional linker is instrumental in modern drug delivery systems, particularly in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The 12-unit PEG chain enhances solubility, reduces aggregation, and improves the pharmacokinetic profile of the resulting conjugate. The DBCO moiety allows for a highly efficient and biocompatible copper-free "click chemistry" reaction, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), for conjugation with azide-modified molecules.[1][2]

This guide provides detailed protocols for utilizing this compound in the development of ADCs and PROTACs, along with data presentation and visualizations to aid researchers in this field.

Core Applications
  • Antibody-Drug Conjugates (ADCs): this compound serves as a linker to attach a cytotoxic payload to a monoclonal antibody (mAb). The PEG component helps to solubilize hydrophobic payloads and the DBCO group allows for site-specific conjugation to an azide-modified antibody, resulting in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[3][4]

  • Proteolysis Targeting Chimeras (PROTACs): In PROTACs, this compound connects a ligand that binds to a target protein with a ligand that recruits an E3 ubiquitin ligase. This proximity induces ubiquitination and subsequent degradation of the target protein by the proteasome.[5]

Quantitative Data Summary

The inclusion of a PEG linker, such as this compound, significantly impacts the physicochemical and pharmacological properties of a drug conjugate. The following tables summarize expected trends based on studies of PEGylated ADCs.

Table 1: Impact of PEGylation on ADC Physicochemical Properties

PropertyNo PEG LinkerWith this compound LinkerRationale
Solubility Low (especially with hydrophobic payloads)HighThe hydrophilic PEG chain improves the overall solubility of the ADC.
Aggregation Prone to aggregationReduced aggregationPEG chains provide a hydrophilic shield, preventing intermolecular interactions.
Homogeneity (DAR) Heterogeneous (stochastic conjugation)Homogeneous (site-specific conjugation)SPAAC allows for precise control over the conjugation site and number of attached payloads.

Table 2: Pharmacokinetic Profile of PEGylated vs. Non-PEGylated ADCs

ParameterNon-PEGylated ADCADC with PEG12 LinkerRationale
Plasma Clearance HighLowIncreased hydrodynamic radius reduces renal clearance.
Half-life (t½) ShortLongSlower clearance leads to prolonged circulation time.
Off-target Toxicity HigherLowerImproved hydrophilicity reduces non-specific uptake, particularly by the liver.

Table 3: Representative In Vivo Efficacy of a PEGylated ADC

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)Rationale
Vehicle Control-0Baseline for tumor growth.
Non-Targeting ADC10< 10Assesses non-specific toxicity.
Non-PEGylated ADC1060-70Efficacy of the ADC without the pharmacokinetic benefits of PEG.
PEG12-ADC10> 90Enhanced tumor accumulation and sustained exposure due to improved PK.

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) via SPAAC

This protocol describes the conjugation of an azide-functionalized payload to an antibody that has been modified to contain a DBCO group.

Materials:

  • Azide-functionalized cytotoxic payload (e.g., Azido-PEG-MMAE)

  • This compound-NHS ester

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Desalting columns (e.g., PD-10)

  • Protein concentrators (e.g., 50 kDa MWCO)

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Procedure:

  • Antibody Modification with DBCO:

    • Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.

    • Prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.

    • Add a 5-10 fold molar excess of the DBCO-NHS ester to the mAb solution. The final DMSO concentration should be below 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

    • Remove excess, unreacted DBCO-NHS ester by buffer exchange using a desalting column equilibrated with PBS.

  • Conjugation of Azide-Payload to DBCO-Antibody:

    • Prepare a 10-20 mM stock solution of the azide-functionalized payload in DMSO.

    • Add a 1.5 to 3-fold molar excess of the azide-payload to the DBCO-modified mAb.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Purification of the ADC:

    • Remove unreacted payload and solvent by buffer exchange using a desalting column or by tangential flow filtration.

    • Concentrate the purified ADC using a protein concentrator.

  • Characterization of the ADC:

    • Determine the protein concentration by measuring absorbance at 280 nm.

    • Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy. For UV-Vis, the degree of labeling can be calculated from the absorbance at 280 nm (for the antibody) and the characteristic absorbance of the payload.

Protocol 2: Synthesis of a PROTAC via SPAAC

This protocol outlines the final step in a modular PROTAC synthesis, where an azide-modified target-binding ligand is conjugated to a DBCO-functionalized E3 ligase ligand.

Materials:

  • Azide-functionalized target protein ligand

  • E3 ligase ligand functionalized with this compound

  • Anhydrous DMSO or DMF

  • Preparative HPLC system

Procedure:

  • SPAAC Reaction:

    • Dissolve the azide-functionalized target protein ligand (1 equivalent) in anhydrous DMSO.

    • Add the this compound-functionalized E3 ligase ligand (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product.

  • Purification of the PROTAC:

    • Upon completion, quench the reaction with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify the final PROTAC product by preparative HPLC to achieve high purity.

  • Characterization of the PROTAC:

    • Confirm the identity and purity of the final product using LC-MS and NMR.

Visualizations

ADC_Workflow mAb Monoclonal Antibody mod_mAb Antibody Modification (DBCO attachment) mAb->mod_mAb payload Azide-Payload spaac SPAAC Reaction (Click Chemistry) payload->spaac linker This compound-NHS linker->mod_mAb mod_mAb->spaac purify Purification (Desalting / HIC) spaac->purify analyze Characterization (DAR, Purity) purify->analyze

Caption: Experimental workflow for ADC synthesis using this compound.

ADC_MoA cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC (Antibody-PEG-Payload) Receptor Tumor Antigen ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Linker Cleavage Target Intracellular Target (e.g., DNA, Tubulin) Release->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: General mechanism of action for an Antibody-Drug Conjugate (ADC).

PROTAC_MoA PROTAC PROTAC (Target Ligand-PEG-E3 Ligand) PROTAC->PROTAC Recycling Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ub Transfer Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognition Degradation POI Degradation Proteasome->Degradation

Caption: General mechanism of action for a PROTAC.

References

Application Notes and Protocols for PROTAC Synthesis using m-PEG12-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of m-PEG12-DBCO

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to harness the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate target proteins of interest (POIs). A typical PROTAC consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties. By forming a ternary complex between the POI and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. This catalytic mechanism allows for the degradation of multiple protein targets by a single PROTAC molecule.

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the geometry of the ternary complex. The this compound linker is a highly versatile tool for PROTAC synthesis, offering several distinct advantages:

  • Polyethylene Glycol (PEG) Moiety: The 12-unit PEG chain enhances the aqueous solubility and cell permeability of the resulting PROTAC molecule. The length of the PEG linker is a critical parameter for optimizing the formation of a stable and productive ternary complex.

  • Dibenzocyclooctyne (DBCO) Group: The DBCO group is a strained alkyne that readily participates in strain-promoted alkyne-azide cycloaddition (SPAAC) "click chemistry" reactions. This bioorthogonal reaction is highly efficient, proceeds under mild conditions without the need for a cytotoxic copper catalyst, and offers high yields and functional group tolerance, simplifying the final ligation step of PROTAC synthesis.

This document provides a detailed, step-by-step protocol for the synthesis of a PROTAC using the this compound linker, along with data presentation and diagrams to guide researchers in this process.

Signaling Pathway and Experimental Workflow

The synthesis of a PROTAC using this compound typically follows a modular and convergent approach. This involves the separate preparation of an azide-functionalized ligand (for either the target protein or the E3 ligase) and the subsequent conjugation with the this compound linker, which is attached to the other ligand.

PROTAC_Synthesis_Workflow cluster_ligand_prep Ligand Functionalization cluster_linker_conjugation Linker Conjugation cluster_protac_synthesis PROTAC Assembly (SPAAC) cluster_analysis Purification and Analysis Target_Ligand Target Protein Ligand Azide_Modification Introduce Azide Handle (e.g., via alkylation or acylation) Target_Ligand->Azide_Modification Functionalization E3_Ligand E3 Ligase Ligand E3_Ligand->Azide_Modification Functionalization Azide_Ligand Azide-Functionalized Ligand Azide_Modification->Azide_Ligand SPAAC Strain-Promoted Alkyne-Azide Cycloaddition Azide_Ligand->SPAAC mPEG12DBCO This compound Linker Amide_Coupling Amide Bond Formation mPEG12DBCO->Amide_Coupling Other_Ligand Second Ligand Other_Ligand->Amide_Coupling DBCO_Ligand_Linker DBCO-Ligand-Linker Conjugate Amide_Coupling->DBCO_Ligand_Linker DBCO_Ligand_Linker->SPAAC Final_PROTAC Final PROTAC Molecule SPAAC->Final_PROTAC Purification Purification (e.g., Preparative HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Experimental workflow for PROTAC synthesis using this compound.

Experimental Protocols

This section provides a detailed step-by-step protocol for the synthesis of a PROTAC using an azide-functionalized E3 ligase ligand and a target protein ligand conjugated to this compound.

Protocol 1: Synthesis of Azide-Functionalized E3 Ligase Ligand

This protocol describes the functionalization of an E3 ligase ligand (e.g., pomalidomide derivative) with an azide handle.

Materials:

  • E3 ligase ligand with a suitable functional group for modification (e.g., an amine or hydroxyl group)

  • Azido-acid or azido-alkyl halide

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF, DMSO)

  • Reaction vessel and magnetic stirrer

  • Standard workup and purification reagents (e.g., ethyl acetate, saturated sodium bicarbonate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Dissolution: Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Activation (for carboxylic acid coupling): If coupling with an azido-acid, add the coupling agents HATU (1.2 eq) and HOBt (1.2 eq), followed by the base DIPEA (3.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Azide Moiety: Add the azido-acid or azido-alkyl halide (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the azide-functionalized E3 ligase ligand.

Protocol 2: Conjugation of Target Protein Ligand with this compound

This protocol describes the amide coupling of a target protein ligand containing a carboxylic acid to the amine group of this compound.

Materials:

  • Target protein ligand with a carboxylic acid group

  • This compound-amine

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Reaction vessel and magnetic stirrer

  • Standard workup and purification reagents

  • Preparative HPLC system

Procedure:

  • Dissolution: Dissolve the target protein ligand (1.0 eq) in anhydrous DMF under an inert atmosphere.

  • Activation: Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Linker: Add this compound-amine (1.1 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the target protein ligand-m-PEG12-DBCO conjugate.

Protocol 3: Final PROTAC Synthesis via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the final "click" reaction to assemble the PROTAC.

Materials:

  • Azide-functionalized E3 ligase ligand (from Protocol 1)

  • Target protein ligand-m-PEG12-DBCO conjugate (from Protocol 2)

  • Anhydrous solvent (e.g., DMSO, DMF)

  • Reaction vessel and magnetic stirrer

  • Preparative HPLC system

Procedure:

  • Dissolution: Dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and the target protein ligand-m-PEG12-DBCO conjugate (1.0-1.2 eq) in anhydrous DMSO or DMF.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. The reaction is typically performed at a concentration of 1-10 mM. Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Purification: Upon completion, purify the final PROTAC molecule by preparative HPLC.

  • Lyophilization: Lyophilize the pure fractions to obtain the final PROTAC as a solid.

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of PROTACs using PEG-based linkers and click chemistry.

Table 1: Reaction Conditions and Yields for PROTAC Synthesis Steps

StepReaction TypeKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Ligand Azide Functionalization Amide CouplingHATU, DIPEADMF2512-1660-85
Ligand-Linker Conjugation Amide CouplingHATU, DIPEADMF2512-1650-80
Final PROTAC Assembly SPAAC-DMSO/DMF254-2470-95[1][2]

Table 2: Purification and Characterization of the Final PROTAC

ParameterMethodTypical ConditionsExpected Outcome
Purification Preparative HPLCC18 column, water/acetonitrile gradient with 0.1% TFA or formic acidPurity >95%
Identity Confirmation LC-MSESI ionization, detection of [M+H]⁺ or [M+Na]⁺Observed mass matches calculated mass
Structural Elucidation ¹H and ¹³C NMRDMSO-d₆ or CDCl₃ solventSpectra consistent with the proposed structure
Purity Assessment Analytical HPLCC18 column, water/acetonitrile gradientSingle major peak corresponding to the PROTAC

Logical Relationships in PROTAC Design

The successful design of a potent PROTAC involves the careful consideration of the interplay between its three core components.

PROTAC_Design_Logic cluster_components PROTAC Components cluster_properties Physicochemical & Pharmacokinetic Properties cluster_activity Biological Activity Target_Ligand Target Protein Ligand Ternary_Complex Ternary Complex Formation Target_Ligand->Ternary_Complex Binding Affinity E3_Ligand E3 Ligase Ligand E3_Ligand->Ternary_Complex Binding Affinity Linker Linker (this compound) Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Stability Metabolic Stability Linker->Stability Linker->Ternary_Complex Length & Flexibility Degradation_Efficiency Degradation Efficiency (DC50, Dmax) Ternary_Complex->Degradation_Efficiency Induces

Caption: Key relationships in rational PROTAC design.

Conclusion

The use of this compound provides a robust and efficient strategy for the synthesis of PROTACs. The modular nature of the synthesis, coupled with the high efficiency and biocompatibility of the SPAAC reaction, allows for the rapid generation of diverse PROTAC libraries for screening and optimization. The protocols and data presented herein serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the development of novel therapeutics.

References

Application Note: Site-Specific Protein PEGylation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using m-PEG12-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, a process known as PEGylation, is a widely utilized strategy to enhance their pharmacokinetic and pharmacodynamic properties.[1] PEGylation can increase the in vivo circulating half-life, improve stability against proteolytic degradation, and reduce the immunogenicity of protein drugs.[2] Site-specific PEGylation is particularly desirable to ensure a homogeneous product with preserved biological activity.[3]

This application note provides a detailed protocol for the site-specific conjugation of methoxy-polyethylene glycol with a 12-unit PEG chain and a dibenzocyclooctyne (DBCO) functional group (m-PEG12-DBCO) to proteins that have been modified to contain an azide group. The conjugation is achieved through a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][] This bioorthogonal reaction is highly efficient and proceeds under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for biological applications.

The SPAAC reaction involves the [3+2] cycloaddition between a strained alkyne, such as DBCO, and an azide to form a stable triazole linkage. The high ring strain of the cyclooctyne group in DBCO significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at room temperature.

This document will cover the necessary materials, a step-by-step experimental protocol, methods for characterization of the final conjugate, and quantitative data to guide researchers in successfully implementing this conjugation strategy.

Chemical Reaction Pathway

The fundamental reaction described in this protocol is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) between an azide-modified protein and this compound.

G cluster_reactants Reactants cluster_product Product Azide_Protein Azide-Modified Protein (Protein-N3) Conjugate PEGylated Protein Conjugate (Protein-Triazole-PEG12-m) Azide_Protein->Conjugate SPAAC Reaction (Copper-Free) mPEG12DBCO This compound mPEG12DBCO->Conjugate

Caption: SPAAC reaction between an azide-modified protein and this compound.

Experimental Workflow Overview

The overall process for the this compound conjugation to an azide-modified protein involves several key stages, from initial preparation of the reactants to the final analysis of the purified conjugate.

G A Prepare Azide-Modified Protein C Conjugation Reaction (SPAAC) A->C B Prepare this compound Solution B->C D Purification of Conjugate C->D E Characterization and Analysis D->E

Caption: General workflow for protein PEGylation using this compound.

Quantitative Data Summary

Successful conjugation is dependent on optimizing reaction conditions. The following tables provide a summary of key quantitative parameters for the conjugation reaction.

Table 1: Recommended Reagent Concentrations and Ratios

ParameterRecommended RangeNotes
Azide-Modified Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
This compound to Protein Molar Ratio5:1 to 20:1A molar excess of the this compound reagent is typically used to drive the reaction to completion.
This compound Stock Solution10 mM in DMSO or DMFPrepare fresh immediately before use.
Final DMSO/DMF Concentration in Reaction< 20% (v/v)High concentrations of organic solvents may denature the protein.

Table 2: Typical Reaction Conditions

ParameterConditionNotes
Reaction BufferPhosphate-Buffered Saline (PBS), pH 7.2-7.4Avoid buffers containing sodium azide as it will react with the DBCO group.
TemperatureRoom Temperature (20-25°C) or 4°CReactions at 4°C may require longer incubation times.
Incubation Time2 - 24 hoursReaction time is dependent on reactant concentrations and temperature.

Detailed Experimental Protocols

Protocol 1: Preparation of Azide-Modified Protein

Site-specific incorporation of an azide group into a protein is a prerequisite for this conjugation protocol. This can be achieved through various methods, including:

  • Metabolic Labeling: Incorporating non-canonical amino acids like azidohomoalanine (AHA) in place of methionine during protein expression in E. coli.

  • Enzymatic Modification: Using enzymes such as sortase or formylglycine-generating enzyme to install an azide-containing tag.

  • Chemical Modification: Reacting specific amino acid side chains (e.g., lysines) with an azide-containing N-hydroxysuccinimide (NHS) ester.

Ensure the azide-modified protein is purified and buffer-exchanged into an azide-free buffer, such as PBS, pH 7.4.

Protocol 2: this compound Conjugation Reaction
  • Prepare the Azide-Modified Protein Solution:

    • Dissolve the azide-modified protein in PBS (pH 7.4) to a final concentration of 1-10 mg/mL.

    • Ensure the protein solution is free of any primary amines (e.g., Tris buffer) or sodium azide.

  • Prepare the this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure it is fully dissolved.

  • Perform the Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-fold) of the 10 mM this compound stock solution to the azide-modified protein solution.

    • Gently mix the reaction mixture.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. The optimal reaction time may need to be determined empirically.

Protocol 3: Purification of the PEGylated Protein Conjugate

It is crucial to remove unreacted this compound and any potential aggregates from the final conjugate.

  • Size-Exclusion Chromatography (SEC):

    • Equilibrate a suitable SEC column (e.g., Sephadex G-25) with PBS, pH 7.4.

    • Apply the reaction mixture to the column.

    • Collect fractions and monitor the eluate for protein content using UV-Vis spectroscopy at 280 nm.

    • The PEGylated protein will typically elute in the earlier fractions, well-separated from the smaller, unreacted this compound.

  • Dialysis/Buffer Exchange:

    • Alternatively, remove excess this compound by dialysis against PBS, pH 7.4, using an appropriate molecular weight cutoff (MWCO) membrane.

Protocol 4: Characterization of the Conjugate
  • SDS-PAGE Analysis:

    • Analyze the purified conjugate by SDS-PAGE alongside the unmodified and azide-modified protein.

    • A successful conjugation will result in a noticeable upward shift in the molecular weight of the protein band corresponding to the mass of the attached this compound.

  • Mass Spectrometry (MS):

    • For a more precise characterization, analyze the conjugate by LC/MS or MALDI-TOF MS.

    • This will confirm the covalent attachment of the PEG moiety and can be used to determine the degree of PEGylation (i.e., the number of PEG chains per protein molecule).

  • UV-Vis Spectroscopy:

    • The degree of DBCO incorporation can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation EfficiencyInactive this compound due to hydrolysis.Prepare the this compound solution fresh in anhydrous DMSO/DMF immediately before use.
Presence of sodium azide in the protein buffer.Perform buffer exchange of the protein into an azide-free buffer like PBS.
Insufficient incubation time or reactant concentration.Increase the molar excess of this compound, increase the protein concentration, or extend the incubation time.
Protein PrecipitationHigh concentration of organic solvent.Ensure the final concentration of DMSO or DMF in the reaction mixture is kept to a minimum (<20%).
Protein instability under reaction conditions.Perform the reaction at 4°C.

Conclusion

The use of this compound in a Strain-Promoted Alkyne-Azide Cycloaddition reaction provides a robust and efficient method for the site-specific PEGylation of azide-modified proteins. This copper-free click chemistry approach offers high selectivity and biocompatibility, making it a valuable tool for researchers in drug development and biotechnology. By following the detailed protocols and guidelines presented in this application note, scientists can achieve reproducible and high-yield conjugation of this compound to their protein of interest, leading to the generation of well-defined, homogeneous PEGylated protein therapeutics.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules with m-PEG12-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the fluorescent labeling of biomolecules using m-PEG12-DBCO. This technology leverages copper-free click chemistry for the stable and efficient conjugation of fluorescent dyes to proteins, antibodies, and other biomolecules, enabling a wide range of applications in research and drug development.

Introduction to Copper-Free Click Chemistry

Fluorescent labeling is a cornerstone technique for visualizing and tracking biomolecules in complex biological systems. One of the most robust and versatile methods for achieving this is through a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry". This reaction occurs between a dibenzocyclooctyne (DBCO) group and an azide group, forming a stable triazole linkage.[1][2][3]

A key advantage of SPAAC is that it is a copper-free reaction.[3] Traditional copper-catalyzed click chemistry, while efficient, utilizes a cytotoxic copper(I) catalyst, which can be detrimental to living cells and organisms. The absence of this catalyst makes SPAAC highly biocompatible and ideal for in vivo applications.

The this compound linker is a heterobifunctional reagent that incorporates a DBCO moiety for reaction with an azide-modified fluorophore, and often an NHS ester or maleimide group to react with primary amines (e.g., on lysine residues) or sulfhydryls (e.g., on cysteine residues) on the biomolecule, respectively. The polyethylene glycol (PEG) spacer, in this case with 12 PEG units, enhances the water solubility of the labeled biomolecule, reduces aggregation, and minimizes steric hindrance.

Principle of the Reaction

The fluorescent labeling process using this compound typically involves a two-step procedure:

  • Activation of the Biomolecule: The biomolecule of interest (e.g., a protein or antibody) is first functionalized with a DBCO group. This is commonly achieved by reacting the biomolecule with a reagent like DBCO-PEG12-NHS ester, which targets primary amines.

  • Copper-Free Click Reaction: The DBCO-functionalized biomolecule is then reacted with a fluorescent dye that has been modified to contain an azide group. The DBCO and azide groups specifically and efficiently "click" together, forming a stable covalent bond without the need for a catalyst.

This bioorthogonal nature ensures that the reaction is highly specific and does not interfere with other functional groups present in biological systems.

Applications

The fluorescent labeling of biomolecules using this compound has a wide array of applications, including:

  • Fluorescence Microscopy and Imaging: Visualize the localization and trafficking of proteins and other biomolecules within living cells.

  • Flow Cytometry: Quantify and sort cells based on the presence of a fluorescently labeled surface marker.

  • Immunoassays: Develop sensitive and robust detection methods using fluorescently labeled antibodies.

  • In Vivo Imaging: Track the biodistribution of therapeutic proteins or antibodies in animal models.

  • PROTAC Development: this compound can be used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters to aid in the design of labeling experiments.

Table 1: Recommended Molar Excess of Reagents

ReagentMolar Excess (relative to biomolecule)Target Functional GroupSource(s)
DBCO-NHS Ester10 to 40-foldPrimary Amines
MTSEA-DBCO10 to 30-foldThiols (Cysteine)
Azide-Functionalized Dye2 to 4-foldDBCO-labeled biomolecule

Table 2: Typical Reaction Conditions

ParameterConditionNotesSource(s)
Reaction Buffer Phosphate-buffered saline (PBS), pH 7.2-7.4Avoid buffers containing primary amines (e.g., Tris) when using NHS esters. Avoid buffers containing azides.
Temperature Room temperature or 4°C4°C incubation can be extended overnight.
Incubation Time 2 to 12 hoursCan be extended to improve efficiency, especially for larger PEG chains.
Organic Solvent < 20% DMSO or DMFUsed to dissolve the DBCO and azide reagents before adding to the aqueous reaction buffer.

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for fluorescently labeling a biomolecule with this compound and the underlying chemical reaction.

G cluster_0 Step 1: Biomolecule Activation cluster_1 Step 2: Purification cluster_2 Step 3: Fluorescent Labeling (SPAAC) cluster_3 Step 4: Final Purification Biomolecule Biomolecule DBCO-Biomolecule DBCO-PEG12-Biomolecule Biomolecule->DBCO-Biomolecule Reaction DBCO-PEG12-X This compound-NHS Ester (or other reactive group) DBCO-PEG12-X->DBCO-Biomolecule Covalent Bond Formation Purification Purification (e.g., Desalting Column) DBCO-Biomolecule->Purification Labeled_Biomolecule Fluorescently Labeled Biomolecule Purification->Labeled_Biomolecule Reaction Azide-Fluorophore Azide-Fluorophore Azide-Fluorophore->Labeled_Biomolecule Click Chemistry Final_Purification Final Purification Labeled_Biomolecule->Final_Purification Analysis Analysis Final_Purification->Analysis Characterization G cluster_reactants Reactants cluster_product Product DBCO Biomolecule-PEG12-DBCO Reaction Strain-Promoted Alkyne-Azide Cycloaddition (Copper-Free) DBCO->Reaction Azide Azide-Fluorophore Azide->Reaction Product Biomolecule-PEG12-Triazole-Fluorophore Reaction->Product

References

Application Notes and Protocols for Live Cell Imaging using m-PEG12-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for studying dynamic cellular processes in real-time. The ability to visualize and track molecules within their native environment provides invaluable insights into cell biology, disease progression, and drug mechanisms of action. A key challenge in live cell imaging is the specific and non-perturbative labeling of target molecules. Copper-free click chemistry, a bioorthogonal ligation reaction, has emerged as a robust tool for this purpose. This application note focuses on the use of m-PEG12-DBCO, a hydrophilic dibenzocyclooctyne (DBCO) derivative, for fluorescently labeling azide-modified biomolecules in living cells.

The strain-promoted azide-alkyne cycloaddition (SPAAC) between a DBCO group and an azide is a highly specific and biocompatible reaction that proceeds efficiently under physiological conditions without the need for a cytotoxic copper catalyst[1]. The this compound reagent incorporates a 12-unit polyethylene glycol (PEG) spacer, which enhances its aqueous solubility and biocompatibility, minimizing non-specific binding and aggregation[2]. This makes it an ideal tool for labeling cell surface or intracellular components that have been metabolically, enzymatically, or genetically engineered to contain azide groups.

These application notes provide detailed protocols for using this compound in conjunction with fluorescent probes for live cell imaging applications. We also present quantitative data on the performance of various this compound-fluorophore conjugates and outline experimental workflows and signaling pathways that can be investigated using this technology.

Data Presentation

Quantitative Properties of this compound-Fluorophore Conjugates

The choice of fluorophore is critical for successful live cell imaging, with key parameters being quantum yield (a measure of fluorescence efficiency) and photostability (resistance to photobleaching). The following table summarizes the properties of several common fluorophores that can be conjugated to this compound for live cell imaging.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Relative Photostability
FITC ~495~519~0.92Low
TAMRA ~546~565~0.1 (in MeOH)[1]Moderate
Cy3 ~550~570~0.15Moderate to High
Cy5 ~650~670~0.20High
Cy5.5 ~675~694Not readily availableHigh[3]
Cy7 ~750~773~0.30[4]High
AF 488 ~495~519~0.92High
AF 568 ~578~603Not readily availableHigh
AF 647 ~650~668~0.33Very High

Note: Quantum yield and photostability can be influenced by the local environment and conjugation to other molecules. The data presented here are for general guidance.

Cell Viability and Cytotoxicity

A crucial aspect of live cell imaging is ensuring that the labeling process itself does not induce cellular stress or toxicity. The copper-free nature of the DBCO-azide reaction is inherently more biocompatible than copper-catalyzed alternatives. While specific IC50 values for this compound across a wide range of cell lines are not extensively published, studies on similar DBCO-containing molecules and PEGylated compounds suggest low cytotoxicity.

Cell LineAssayCompoundConcentrationResultReference
A549MTS AssayNivolumab-loaded GNPs-IC50 of 0.407 ± 0.014 µM at 72h
HeLaMTS AssayFree Nivolumab-IC50 of 1.223 ± 0.368 µM at 72h
Jurkat---Data not readily available

Note: It is always recommended to perform a dose-response curve and assess cell viability for your specific cell line and experimental conditions.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cellular Glycans with Azido Sugars

This protocol describes the introduction of azide groups onto cell surface glycans through metabolic glycoengineering.

Materials:

  • Cells of interest (e.g., HeLa, Jurkat, A549)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) or other azido sugars

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of labeling. For adherent cells, seed them on coverslips or in imaging-compatible plates.

  • Preparation of Azido Sugar Stock Solution: Dissolve Ac4ManNAz in DMSO to prepare a stock solution (e.g., 10 mM).

  • Metabolic Labeling: Add the Ac4ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Incubation: Incubate the cells for 1-3 days under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Washing: After incubation, gently wash the cells three times with pre-warmed PBS to remove any unincorporated azido sugar. The cells are now ready for fluorescent labeling.

Protocol 2: Fluorescent Labeling of Azide-Modified Live Cells with this compound

This protocol describes the "click" reaction between the azide-modified cells and a fluorescently labeled this compound probe.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • This compound conjugated to a fluorophore of choice (e.g., this compound-Cy5)

  • Live cell imaging buffer (e.g., phenol red-free medium, HBSS)

  • DMSO (if the probe is not in a ready-to-use solution)

Procedure:

  • Prepare DBCO-Fluorophore Solution: Prepare a stock solution of the this compound-fluorophore conjugate in DMSO (e.g., 1-5 mM).

  • Prepare Labeling Medium: Dilute the DBCO-fluorophore stock solution in live cell imaging buffer to the desired final concentration (typically 5-50 µM). The optimal concentration should be determined to maximize signal while minimizing background.

  • Labeling Reaction: Add the labeling medium to the azide-labeled cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three to five times with live cell imaging buffer to remove the unbound probe.

  • Imaging: The cells are now ready for live cell imaging.

Protocol 3: Live Cell Imaging

Materials:

  • Labeled cells in an imaging-compatible vessel

  • Live cell imaging microscope equipped with appropriate filters and an environmental chamber (37°C, 5% CO2)

Procedure:

  • Microscope Setup: Turn on the microscope, camera, and environmental chamber. Allow the system to equilibrate.

  • Sample Placement: Place the imaging vessel containing the labeled cells on the microscope stage.

  • Image Acquisition:

    • Locate the cells using brightfield or DIC optics.

    • Switch to the appropriate fluorescence channel for your chosen fluorophore.

    • Optimize imaging parameters (exposure time, laser power) to obtain a good signal-to-noise ratio while minimizing phototoxicity.

    • Acquire single images or time-lapse series as required for your experiment.

  • Data Analysis: Analyze the acquired images using appropriate software to quantify fluorescence intensity, track particle movement, or measure other dynamic cellular events.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol can be used to assess the cytotoxicity of the labeling reagents.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Labeling reagents (azido sugar, this compound-fluorophore)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the azido sugar and the this compound-fluorophore, both individually and in combination, following the labeling protocol. Include untreated control wells.

  • Incubation: Incubate for the desired period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Mandatory Visualization

G cluster_prep Cell Preparation and Metabolic Labeling cluster_labeling Fluorescent Labeling via Click Chemistry cluster_imaging Live Cell Imaging and Analysis start Start: Culture Cells of Interest seed Seed Cells for Imaging start->seed add_azido Add Azido Sugar (e.g., Ac4ManNAz) to Culture Medium seed->add_azido incubate_metabolic Incubate for 1-3 Days (Metabolic Incorporation) add_azido->incubate_metabolic wash1 Wash Cells to Remove Unincorporated Sugar incubate_metabolic->wash1 prepare_dbco Prepare this compound-Fluorophore Working Solution add_dbco Incubate Cells with DBCO-Fluorophore (30-60 min) wash1->add_dbco prepare_dbco->add_dbco wash2 Wash Cells to Remove Unbound Probe add_dbco->wash2 image Acquire Images on Live Cell Microscope wash2->image analyze Analyze Time-Lapse Data image->analyze end End: Quantitative Results analyze->end

Caption: Experimental Workflow for Live Cell Imaging.

G cluster_pathway Receptor-Ligand Binding and Internalization cluster_visualization Visualization via Click Chemistry ligand Azide-Labeled Ligand binding Ligand-Receptor Binding ligand->binding click_reaction Click Reaction ligand->click_reaction receptor Cell Surface Receptor receptor->binding internalization Clathrin-Mediated Endocytosis binding->internalization endosome Early Endosome internalization->endosome recycling Recycling to Cell Surface endosome->recycling degradation Trafficking to Lysosome for Degradation endosome->degradation recycling->receptor dbco_fluor This compound-Fluorophore dbco_fluor->click_reaction visualize Fluorescence Microscopy (Tracking of Ligand) click_reaction->visualize

Caption: Signaling Pathway: Receptor Internalization.

G cluster_reaction Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_product Product azide Azide-Modified Biomolecule (e.g., on cell surface) reaction "Click" No Copper Catalyst Physiological Conditions azide->reaction dbco This compound-Fluorophore dbco->reaction triazole Stable Triazole Linkage (Covalently Labeled Biomolecule) reaction->triazole

Caption: Principle of Copper-Free Click Chemistry.

References

Application Notes and Protocols for m-PEG12-DBCO in Hydrogel Formation and Modification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of monofunctional polyethylene glycol with a terminal dibenzocyclooctyne group (m-PEG12-DBCO) in the formation and modification of hydrogels. The protocols detailed below leverage Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a type of "click chemistry," to create biocompatible and tunable hydrogels for a variety of biomedical applications, including drug delivery and tissue engineering.

Introduction

This compound is a valuable reagent for creating hydrogels due to the bioorthogonal nature of the SPAAC reaction. This reaction occurs efficiently at physiological conditions without the need for cytotoxic catalysts, making it ideal for encapsulating cells and biologics.[1][2] By reacting with multi-arm azide-functionalized polymers, such as 4-arm or 8-arm PEG-azide, this compound can act as a crosslinker to form a stable three-dimensional hydrogel network. The properties of these hydrogels, such as stiffness, swelling, and degradation, can be tuned by varying the molecular weight and concentration of the PEG precursors.[1][3]

Applications

  • Drug Delivery: PEG-DBCO hydrogels can serve as depots for the sustained release of therapeutic agents. The porous nature of the hydrogel allows for the diffusion-controlled release of encapsulated drugs.[4] The release kinetics can be further controlled by modifying the hydrogel's crosslinking density.

  • Tissue Engineering: The biocompatibility and tunable mechanical properties of these hydrogels make them excellent scaffolds for tissue regeneration. They can be modified with cell-adhesive ligands to promote cell attachment and proliferation.

  • 3D Cell Culture: The gentle gelation process allows for the encapsulation of cells with high viability, providing a 3D microenvironment that mimics native tissue.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of PEG hydrogels formed via SPAAC, demonstrating the tunability of the system.

Table 1: Gelation Time and Mechanical Properties of SPAAC Hydrogels

PEG-DBCO ArchitectureCrosslinker (PEG-Azide)Gelation Time (seconds)Young's Modulus (kPa)Reference
Linear4-arm10 - 601 - 18
8-arm2-arm~600 - 720Not Specified

Table 2: Swelling and Degradation Properties of SPAAC Hydrogels

PEG-DBCO ArchitectureCrosslinker (PEG-Azide)Swelling Ratio (wet/dry)Degradation Time (days)Reference
Linear4-arm45 - 761 - 35
8-arm4-armNot SpecifiedTunable (hours to >1 year)

Experimental Protocols

Protocol 1: Formation of a this compound Crosslinked Hydrogel

This protocol describes the formation of a hydrogel by reacting a linear this compound with a 4-arm PEG-azide.

Materials:

  • This compound

  • 4-arm PEG-Azide (e.g., 10 kDa)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, nuclease-free water

  • Syringes and luer lock connectors

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 20 mM stock solution of this compound in sterile PBS.

    • Prepare a 10 mM stock solution of 4-arm PEG-Azide in sterile PBS.

    • Ensure both solutions are fully dissolved by gentle vortexing.

  • Hydrogel Formation:

    • In a sterile microcentrifuge tube, combine the this compound and 4-arm PEG-Azide solutions in a 1:1 molar ratio of DBCO to azide groups. For example, mix 100 µL of 20 mM this compound with 200 µL of 10 mM 4-arm PEG-Azide.

    • To ensure homogenous mixing and gelation, draw the combined solution into a 1 mL syringe and rapidly transfer it back and forth with a second empty syringe connected via a luer lock for 10-15 seconds.

    • Dispense the mixed solution into the desired mold or well plate.

    • Gelation should occur within minutes at room temperature. The gel can be incubated at 37°C to mimic physiological conditions.

Protocol 2: Encapsulation of a Model Drug (Bovine Serum Albumin)

This protocol details the encapsulation of a model protein, Bovine Serum Albumin (BSA), within the hydrogel for release studies.

Materials:

  • This compound hydrogel precursor solutions (from Protocol 1)

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Prepare Drug-loaded Precursor Solution:

    • Dissolve BSA in the 4-arm PEG-Azide stock solution to a final concentration of 10 mg/mL.

  • Hydrogel Formation with Encapsulated Drug:

    • Follow the hydrogel formation steps outlined in Protocol 1, using the BSA-containing 4-arm PEG-Azide solution.

  • Drug Release Study:

    • Place the BSA-loaded hydrogel in a known volume of PBS at 37°C.

    • At predetermined time points, collect the supernatant and replace it with fresh PBS.

    • Quantify the amount of BSA in the supernatant using a standard protein assay (e.g., BCA assay).

Visualizations

experimental_workflow cluster_prep Preparation of Precursor Solutions cluster_mix Mixing and Gelation cluster_analysis Hydrogel Characterization p1 This compound in PBS m1 Combine Precursor Solutions p1->m1 p2 4-arm PEG-Azide in PBS p2->m1 p3 Optional: Drug/Cell in PEG-Azide Solution p3->m1 m2 Rapid Mixing m1->m2 m3 Dispense into Mold m2->m3 m4 Gelation at 37°C m3->m4 a1 Mechanical Testing m4->a1 a2 Swelling Studies m4->a2 a3 Drug Release Analysis m4->a3 a4 Cell Viability Assay m4->a4

Caption: Workflow for this compound hydrogel formation and characterization.

signaling_pathway cluster_ecm Hydrogel Microenvironment cluster_cell Cellular Response stiffness Hydrogel Stiffness integrin Integrin Clustering stiffness->integrin fak FAK Activation integrin->fak rock ROCK Signaling fak->rock yap_taz YAP/TAZ Nuclear Translocation rock->yap_taz gene Gene Expression (e.g., Proliferation, Differentiation) yap_taz->gene

Caption: Regulation of cell signaling by hydrogel stiffness.

References

Application Notes: Purification of m-PEG12-DBCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

m-PEG12-DBCO (methoxy-polyethylene glycol-dibenzocyclooctyne) is a key reagent in bioconjugation, widely used for attaching polyethylene glycol (PEG) chains to biomolecules through copper-free click chemistry. The DBCO group enables highly specific and efficient strain-promoted alkyne-azide cycloaddition (SPAAC) with azide-modified molecules.[1][2] Proper purification of the resulting conjugate is critical to remove unreacted PEG reagent, catalysts, and other impurities, ensuring the final product's purity, activity, and safety for downstream applications in research, diagnostics, and therapeutics.

The choice of purification method depends on the physicochemical properties of the target biomolecule, including its size, charge, and hydrophobicity, as well as the properties of the impurities to be removed.[3] This document outlines the most common and effective methods for purifying this compound conjugates.

Primary Purification Methodologies

The principal methods for purifying PEGylated biomolecules rely on differences in size, hydrophobicity, or charge between the conjugate and unreacted starting materials.[3][4] For this compound conjugates, the most applicable techniques are Size Exclusion Chromatography (SEC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Dialysis can also be employed as a simpler, albeit lower-resolution, method for removing small molecule impurities.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, SEC separates molecules based on their hydrodynamic radius (size). Larger molecules, such as the PEG-conjugate, cannot enter the pores of the chromatography beads and thus elute faster, while smaller molecules like unreacted this compound enter the pores and have a longer path, eluting later. This makes SEC an excellent choice for a polishing step to remove aggregates or for separating the conjugate from significantly smaller unreacted reagents.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar (e.g., C18 silica gel), and the mobile phase is polar. The this compound conjugate, being more hydrophobic than many parent biomolecules (like peptides or oligonucleotides), will bind more strongly to the column. Elution is achieved by increasing the concentration of an organic solvent (like acetonitrile), with more hydrophobic molecules eluting later. RP-HPLC offers high resolution and is particularly effective for purifying peptides and other small biomolecules.

  • Dialysis/Ultrafiltration: This method separates molecules based on size using a semi-permeable membrane with a defined molecular weight cutoff (MWCO). It is effective for removing small molecule impurities, such as salts and unreacted this compound (MW ≈ 847 Da), from a much larger conjugated biomolecule (e.g., a protein >10 kDa). While simple, it may not effectively remove impurities of similar size to the product and can lead to sample dilution.

General Purification Workflow

The purification process for this compound conjugates typically follows a logical sequence from the crude reaction mixture to the final, pure product. This workflow ensures that impurities are systematically removed to achieve the desired level of purity.

G cluster_0 Purification Workflow A Crude Reaction Mixture (Conjugate, Excess PEG-DBCO, Unreacted Biomolecule) B Primary Purification Step (e.g., RP-HPLC or SEC) A->B C Fraction Collection & Analysis (e.g., UV-Vis, SDS-PAGE, MS) B->C D Pooling of Pure Fractions C->D E Buffer Exchange / Desalting (Optional, e.g., Dialysis or SEC) D->E F Final Purified Conjugate E->F

Caption: General workflow for the purification of this compound conjugates.

Quantitative Data Summary

The selection of a purification method often involves a trade-off between purity, yield, and throughput. The following table summarizes typical parameters and expected outcomes for the primary methods discussed.

ParameterSize Exclusion Chromatography (SEC)Reverse-Phase HPLC (RP-HPLC)Dialysis / Ultrafiltration
Principle Separation by size (hydrodynamic radius)Separation by hydrophobicitySeparation by size via MWCO membrane
Typical Stationary Phase Porous beads (e.g., Sephadex, TSKgel)Silica gel with C4, C8, or C18 alkyl chainsSemi-permeable membrane (e.g., cellulose)
Typical Mobile Phase Aqueous buffer (e.g., PBS, Tris)Acetonitrile/Water gradient with TFADialysis buffer (e.g., PBS)
Purity Achieved >95% (good for removing aggregates/small molecules)>98% (high resolution for isomers/closely related species)Variable (effective for removing small molecules only)
Typical Yield 80 - 95%70 - 90%>90% (product loss can occur with wrong MWCO)
Key Application Polishing step, buffer exchange, aggregate removalHigh-resolution purification of peptides & oligonucleotidesRemoval of salts and small unreacted linkers

Experimental Protocols

Protocol 1: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is ideal for purifying PEGylated peptides or other small biomolecules where high purity is essential.

Materials:

  • Crude this compound conjugate solution

  • RP-HPLC system with a UV detector

  • C18 analytical or semi-preparative column (e.g., 300 Å pore size for peptides/proteins)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Collection tubes

  • Lyophilizer (for product recovery)

G cluster_1 RP-HPLC Workflow A Equilibrate C18 Column (Low % Mobile Phase B) B Inject Crude Conjugate A->B C Run Gradient Elution (Increase % Mobile Phase B) B->C D Monitor Elution (UV at 280nm & 309nm) C->D E Collect Fractions D->E F Analyze Fractions & Pool E->F G Lyophilize to Dry Product F->G

Caption: Experimental workflow for RP-HPLC purification.

Methodology:

  • Preparation: Dissolve the crude conjugate mixture in a minimal volume of Mobile Phase A or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a defined flow rate (e.g., 1 mL/min for analytical scale).

  • Injection: Inject the filtered sample onto the column.

  • Elution Gradient: Run a linear gradient to elute the conjugate. A typical gradient might be from 5% to 95% Mobile Phase B over 30-60 minutes. The PEGylated conjugate is expected to elute at a higher acetonitrile concentration than the unconjugated biomolecule.

  • Detection and Fractionation: Monitor the column eluate using a UV detector at wavelengths relevant for your biomolecule (e.g., 280 nm for proteins) and for the DBCO group (~309 nm). Collect fractions corresponding to the peaks of interest.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., Mass Spectrometry, SDS-PAGE) to confirm the identity and purity of the conjugate.

  • Recovery: Pool the pure fractions and remove the solvent, typically by lyophilization.

Protocol 2: Purification by Size Exclusion Chromatography (SEC)

This protocol is suitable for separating the this compound conjugate from smaller unreacted reagents or larger aggregates.

Materials:

  • Crude this compound conjugate solution

  • SEC system (FPLC or HPLC) with a UV detector

  • SEC column with an appropriate fractionation range (e.g., Sephadex G-25 for buffer exchange, or a high-resolution column like TSKgel G4000SWxl for separating species of different sizes)

  • Mobile Phase: Isocratic buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Collection tubes

G cluster_2 SEC Workflow A Equilibrate SEC Column (Isocratic Mobile Phase) B Inject Crude Conjugate A->B C Isocratic Elution B->C D Monitor Elution (UV) C->D E Collect Fractions D->E F Analyze & Pool Pure Fractions E->F

Caption: Experimental workflow for SEC purification.

Methodology:

  • Preparation: Concentrate the crude reaction mixture if necessary. Ensure the sample is fully dissolved in the SEC mobile phase. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the mobile phase at a constant flow rate.

  • Injection: Inject the sample onto the column. The injection volume should typically be less than 2-5% of the total column volume for optimal resolution.

  • Elution: Run the column with the isocratic mobile phase. Molecules will separate based on size, with larger molecules eluting first.

  • Detection and Fractionation: Monitor the eluate with a UV detector and collect fractions. The first major peak is often aggregates, followed by the desired conjugate, and finally smaller molecules like unreacted this compound.

  • Analysis and Recovery: Analyze fractions for purity and identity. Pool the fractions containing the pure conjugate. The product is already in the desired buffer and can be concentrated if needed.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing m-PEG12-DBCO Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing m-PEG12-DBCO for strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. Here you will find troubleshooting advice and frequently asked questions to enhance your reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a chemical reagent featuring a terminal methoxy (m) group, a 12-unit polyethylene glycol (PEG) spacer, and a dibenzocyclooctyne (DBCO) group. It is primarily used in bioconjugation via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1][2] The DBCO group reacts specifically and efficiently with azide-containing molecules to form a stable triazole linkage.[3][4] This makes it a valuable tool for linking molecules, such as in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1]

Q2: How should this compound be stored for optimal stability?

A2: Proper storage is crucial to maintain the reactivity of this compound. For long-term storage, it is recommended to keep it at -20°C under a dry, inert atmosphere like nitrogen, and protected from moisture. If the product is in a solvent, it should be stored at -80°C for up to six months or at -20°C for up to one month. It is advisable to aliquot the solution upon preparation to avoid repeated freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: this compound is readily soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). However, it has poor solubility in aqueous buffers. For reactions in aqueous media, it is recommended to first dissolve the this compound in a minimal amount of a water-miscible organic solvent like DMSO before adding it to the reaction buffer.

Q4: What are the key advantages of using a PEG spacer in the DBCO reagent?

A4: The hydrophilic 12-unit PEG spacer in this compound offers several benefits. It can increase the aqueous solubility of the molecule and the resulting conjugate, reduce aggregation, and minimize steric hindrance, which can lead to improved reaction kinetics.

Troubleshooting Guide

Issue 1: Low or No Conjugation Product

Potential Cause Recommended Solution
Suboptimal Molar Ratio The stoichiometry of the reactants is critical. A molar excess of 1.5 to 10 equivalents of either the this compound or the azide-containing molecule can be used to drive the reaction to completion. For antibody-small molecule conjugations, starting with a 7.5-fold excess of one component is a good practice.
Incompatible Buffer System Buffers containing primary amines (e.g., Tris, glycine) or sodium azide should be avoided. Primary amines can react with certain DBCO reagents if they have an amine-reactive functional group, and sodium azide will compete with the azide on your molecule of interest. Phosphate-buffered saline (PBS) can be used, but studies have shown that HEPES buffer may lead to higher reaction rates.
Degraded this compound Reagent DBCO reagents can be sensitive to moisture and may degrade over time if not stored properly. It is recommended to equilibrate the vial to room temperature before opening to prevent condensation. Always use fresh reagents for the best results. The stability of DBCO-modified molecules can decrease over time, with a potential 3-5% loss of reactivity over four weeks when stored at 4°C or -20°C.
Low Reactant Concentration The kinetics of the SPAAC reaction are concentration-dependent. If the concentration of one or both reactants is very low (in the nanomolar or picomolar range), the reaction rate can be exceedingly slow. If possible, increase the concentration of the reactants to improve the reaction rate and yield.
Suboptimal Reaction Time and Temperature SPAAC reactions with DBCO are typically conducted at room temperature for 4-12 hours. For sensitive biomolecules, the reaction can be performed overnight at 4°C. Increasing the temperature to 37°C can accelerate the reaction rate. If the yield is low, extending the incubation time may be beneficial.

Issue 2: Precipitation During the Reaction

Potential Cause Recommended Solution
Poor Solubility of Reactants or Product This compound is not readily soluble in aqueous solutions. It should first be dissolved in a water-miscible organic solvent like DMSO or DMF. When adding this stock solution to your aqueous reaction, ensure the final concentration of the organic solvent is low (typically <10-15%) to prevent precipitation of proteins or other biomolecules. If precipitation occurs during the reaction, sonication or gentle heating may help to redissolve the material.
Aggregation of Biomolecules The hydrophilic PEG spacer in this compound helps to reduce aggregation. However, if you are working with aggregation-prone biomolecules, consider optimizing the buffer conditions (e.g., pH, ionic strength) or including additives that are known to reduce aggregation for your specific system.

Quantitative Data Summary

Table 1: Recommended Reaction Parameters for this compound SPAAC Reactions

Parameter Recommended Range Notes
Molar Ratio (DBCO:Azide) 1.5:1 to 10:1 (or inverted)The more abundant or less critical component should be in excess.
Temperature 4°C to 37°CHigher temperatures generally increase the reaction rate but may affect the stability of sensitive biomolecules.
Reaction Time 4 to 24 hoursLonger incubation times can improve yield, especially at lower temperatures or concentrations.
pH 6.0 to 9.0The reaction is generally tolerant to a range of pH values, but higher pH can increase reaction rates in some buffer systems.
Organic Co-solvent <10-15% (e.g., DMSO, DMF)Keep the concentration of organic solvent low to avoid precipitation of biomolecules.

Experimental Protocols

Protocol 1: General Procedure for Labeling an Azide-Containing Protein with this compound

  • Prepare the Protein Solution:

    • Dissolve the azide-modified protein in an amine-free and azide-free buffer (e.g., PBS or HEPES) at a concentration of 1-5 mg/mL.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM). Vortex to ensure it is fully dissolved.

  • Perform the Conjugation Reaction:

    • Add the desired molar excess of the this compound stock solution to the protein solution.

    • Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C overnight.

  • Purify the Conjugate:

    • Remove the unreacted this compound and byproducts using a suitable method such as size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterize the Conjugate:

    • The efficiency of the conjugation can be determined by measuring the absorbance of the protein at 280 nm and the absorbance of the DBCO group at its maximum absorbance (around 309 nm).

Visualizations

SPAAC_Reaction_Pathway SPAAC Reaction Pathway cluster_reactants Reactants cluster_product Product mPEG12_DBCO This compound (Strained Alkyne) Triazole_Conjugate Stable Triazole Conjugate mPEG12_DBCO->Triazole_Conjugate Strain-Promoted [3+2] Cycloaddition Azide_Molecule Azide-Containing Molecule Azide_Molecule->Triazole_Conjugate

Caption: SPAAC Reaction Pathway

Experimental_Workflow General Experimental Workflow for Protein Labeling A Prepare Azide-Modified Protein Solution C Mix Reactants and Incubate (4-24h) A->C B Prepare this compound Stock Solution in DMSO B->C D Purify Conjugate (e.g., Desalting Column) C->D E Characterize Final Product (e.g., UV-Vis, MS) D->E

Caption: Experimental Workflow for Protein Labeling

References

Technical Support Center: Troubleshooting m-PEG12-DBCO Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-DBCO conjugation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for achieving higher yields in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to my azide-containing molecule?

A1: For optimal results, it is generally recommended to use a molar excess of one of the reactants. A common starting point is to use 1.5 to 3 molar equivalents of the this compound for every 1 mole equivalent of the azide-containing molecule.[1][2] However, if the azide-activated molecule is precious or in limited supply, this ratio can be inverted. For antibody-small molecule conjugations, a molar excess of 1.5 to 10 equivalents of one of the components can be used to enhance conjugation efficiency, with 7.5 equivalents being a recommended starting point.[3]

Q2: What are the recommended reaction temperature and duration for the DBCO-azide reaction?

A2: DBCO-azide reactions are efficient at a range of temperatures, from 4°C to 37°C.[1][2] Higher temperatures generally lead to faster reaction rates. Typical reaction times are between 4 to 12 hours at room temperature. For sensitive biomolecules or to improve stability, the reaction can be performed overnight at 4°C for at least 12 hours. If the reaction is proceeding slowly, the incubation time can be increased.

Q3: What are the appropriate buffers for a DBCO-azide conjugation reaction?

A3: It is crucial to use non-amine and azide-free buffers. Buffers that contain primary amines (e.g., Tris, glycine) can react with NHS esters if you are using an NHS-PEG-DBCO linker to activate your molecule. Sodium azide is a common preservative but will directly compete with your azide-containing molecule for the DBCO group, significantly reducing your conjugation yield. Recommended buffers include phosphate-buffered saline (PBS), HEPES, or carbonate/bicarbonate buffers at a pH of 7-9.

Q4: How should I store my this compound reagent?

A4: this compound should be stored at -20°C, protected from moisture and nitrogen. Once reconstituted in a solvent like DMSO, it is recommended to aliquot and store at -80°C for long-term stability, as it may be susceptible to oxidation. It is advised to use the reconstituted solution within one month if stored at -20°C or within six months if stored at -80°C. DBCO-modified antibodies can lose 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C.

Q5: My this compound is an oil. How do I handle it?

A5: this compound is often supplied as a light yellow to yellow oil. To use it, you will need to dissolve it in a suitable organic solvent such as DMSO or DMF before adding it to your aqueous reaction mixture.

Troubleshooting Guide

This section addresses specific issues you might encounter during your conjugation experiments.

If you observe a low or complete lack of conjugation, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize the molar excess of this compound, or the azide-containing partner, and consider increasing the concentration of reactants. You can also try performing the reaction at 37°C to increase the reaction rate or extending the incubation time.
Inactive Reagents Confirm that your azide-containing molecule was successfully labeled. Ensure that the this compound has been stored correctly and is not expired. Reconstituted DBCO reagents can lose reactivity over time.
Presence of Competing Reagents Ensure your buffers are free of sodium azide and primary amines (like Tris or glycine) that can interfere with the reaction.
Incorrect Purification If excess, unreacted DBCO reagent was not quenched or removed after an initial labeling step (e.g., with an NHS-ester), it can compete for the azide. Ensure proper purification via dialysis or desalting after activating your molecule with the DBCO linker.

Protein aggregation can sometimes occur during conjugation reactions.

Potential Cause Troubleshooting Steps
High Concentration of Organic Solvent If your this compound is dissolved in DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture does not exceed a level that your protein can tolerate, typically below 10-15%.
Protein Instability The PEGylation process itself can sometimes lead to aggregation. The hydrophilic PEG spacer on this compound is designed to reduce this issue. If aggregation persists, consider optimizing buffer conditions (pH, ionic strength) to enhance protein stability.

Experimental Protocols

Protocol 1: General Protein Conjugation with this compound

This protocol outlines the general steps for conjugating a protein that has been pre-functionalized with an azide group to this compound.

Materials:

  • Azide-functionalized protein in an appropriate azide-free buffer (e.g., PBS, pH 7.4)

  • This compound dissolved in DMSO

  • Purification tools (e.g., size exclusion chromatography columns, dialysis cassettes)

Procedure:

  • Prepare the Azide-Containing Protein: Ensure your protein is in a suitable buffer that is free from azides and primary amines.

  • Add this compound: Add the desired molar excess (e.g., 1.5 to 10 equivalents) of the this compound solution to the azide-containing protein solution.

  • Incubate: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight (for at least 12 hours).

  • Purification: Remove the excess unreacted this compound and byproducts using a suitable purification method such as size exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Protocol 2: Determining the Degree of DBCO Labeling (Optional)

The efficiency of the conjugation can be monitored by measuring the decrease in the absorbance of the DBCO group at approximately 309-310 nm.

Procedure:

  • Take an initial absorbance reading of your DBCO-containing reagent at 310 nm before starting the reaction.

  • Periodically take absorbance readings of the reaction mixture at 310 nm.

  • A significant decrease in the absorbance at 310 nm indicates the consumption of the DBCO reagent and successful conjugation.

Visual Guides

DBCO-Azide Conjugation Workflow

G Figure 1. General workflow for DBCO-azide conjugation. cluster_0 Preparation cluster_1 Conjugation Reaction cluster_2 Purification & Analysis Azide_Molecule Azide-containing Molecule Mix Mix & Incubate (4-37°C, 4-12h) Azide_Molecule->Mix DBCO_Reagent This compound Reagent DBCO_Reagent->Mix Purify Purify Conjugate (SEC, IEX, Dialysis) Mix->Purify Analyze Analyze Product (SDS-PAGE, HPLC) Purify->Analyze

Caption: General workflow for DBCO-azide conjugation.

Troubleshooting Logic for Low Conjugation Yield

G Figure 2. Troubleshooting decision tree for low conjugation yield. Start Low Conjugation Yield Check_Conditions Were reaction conditions (ratio, temp, time) optimal? Start->Check_Conditions Optimize_Conditions Optimize molar ratio, increase temperature/time. Check_Conditions->Optimize_Conditions No Check_Reagents Are reagents active and stored correctly? Check_Conditions->Check_Reagents Yes Success Successful Conjugation Optimize_Conditions->Success Replace_Reagents Use fresh reagents. Check_Reagents->Replace_Reagents No Check_Buffer Does the buffer contain azide or primary amines? Check_Reagents->Check_Buffer Yes Replace_Reagents->Success Change_Buffer Use a recommended buffer (e.g., PBS). Check_Buffer->Change_Buffer Yes Check_Purification Was there proper purification after initial labeling? Check_Buffer->Check_Purification No Change_Buffer->Success Improve_Purification Improve purification step (dialysis, desalting). Check_Purification->Improve_Purification No Check_Purification->Success Yes Improve_Purification->Success

Caption: Troubleshooting decision tree for low conjugation yield.

References

Technical Support Center: Optimizing m-PEG12-DBCO Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize m-PEG12-DBCO click chemistry experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for this compound click chemistry?

A1: The choice of buffer can significantly influence the reaction rate of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). While several buffers are compatible, HEPES buffer at pH 7 has been shown to exhibit some of the highest reaction rates.[1][2] Phosphate-buffered saline (PBS) at pH 7.4 is also commonly used and is a good starting point, though it may result in slightly lower reaction rates compared to HEPES.[1][2] Other suitable, non-amine-containing buffers for conjugation at pH 7-9 include 100 mM carbonate/bicarbonate and 50 mM borate buffer.[3] For applications involving live cells, cell culture media such as DMEM and RPMI can also be used, with DMEM generally showing faster reaction kinetics than RPMI.

Q2: What is the ideal pH for the reaction?

A2: For SPAAC reactions involving biomolecules, a pH range of 7 to 9 is generally recommended to maintain the stability of the biological components. Studies have shown that higher pH values, within this range, can increase the reaction rate, except when using HEPES buffer.

Q3: What is the recommended temperature for the conjugation reaction?

A3: this compound click chemistry can be performed at temperatures ranging from 4°C to 37°C. Higher temperatures, such as 37°C, will generally increase the reaction rate. However, for sensitive biomolecules, the reaction can be carried out at 4°C, typically requiring a longer incubation time (e.g., overnight).

Q4: My DBCO reagent is not dissolving in the aqueous reaction buffer. What should I do?

A4: DBCO reagents, including this compound, often have limited solubility in aqueous buffers. It is recommended to first dissolve the DBCO reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution. This stock solution can then be added to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is low enough (typically <10-20%) to not negatively impact the stability of the biomolecules.

Q5: What are common causes of low conjugation yield?

A5: Low conjugation yield can be attributed to several factors:

  • Suboptimal Reaction Conditions: Incorrect buffer, pH, or temperature can hinder reaction efficiency.

  • Reagent Instability: DBCO reagents can degrade over time, especially if not stored properly (at -20°C or -80°C, protected from moisture and light). Azide-containing compounds should also be handled with care.

  • Steric Hindrance: The accessibility of the DBCO or azide group on the biomolecule can affect the reaction rate. The inclusion of a PEG spacer, such as the PEG12 linker in this compound, helps to mitigate steric hindrance.

  • Incorrect Molar Ratio of Reactants: An inappropriate ratio of DBCO to azide can lead to incomplete reaction. A molar excess of one reactant is often recommended.

Troubleshooting Guide

Problem: Low or No Conjugation Product Observed

This is one of the most common issues encountered. The following logical workflow can help diagnose and resolve the problem.

TroubleshootingWorkflow start Start: Low/No Conjugation check_reagents 1. Verify Reagent Integrity start->check_reagents reagent_stable Are reagents fresh and stored correctly? check_reagents->reagent_stable check_conditions 2. Assess Reaction Conditions conditions_optimal Are buffer, pH, and temperature optimal? check_conditions->conditions_optimal check_purification 3. Evaluate Purification Step purification_efficient Is the purification method appropriate and efficient? check_purification->purification_efficient reagent_stable->check_conditions Yes order_new Action: Order fresh reagents. reagent_stable->order_new No conditions_optimal->check_purification Yes optimize_conditions Action: Optimize buffer (e.g., HEPES), pH (7-8.5), and/or temperature (25-37°C). conditions_optimal->optimize_conditions No optimize_purification Action: Choose a different purification method (e.g., SEC, dialysis) and check recovery. purification_efficient->optimize_purification No success Problem Solved purification_efficient->success Yes order_new->success optimize_conditions->success optimize_purification->success

Caption: Troubleshooting workflow for low conjugation yield.

Data Presentation

The rate of the SPAAC reaction is dependent on the buffer, pH, and temperature. The following table summarizes the second-order rate constants for the reaction of a sulfo-DBCO-amine with different azides under various conditions.

BufferpHTemperature (°C)Azide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
PBS7253-azido-L-alanine0.32 - 0.85
HEPES7253-azido-L-alanine0.55 - 1.22
MES5251-azido-1-deoxy-β-D-glucopyranoside~0.4
Borate9251-azido-1-deoxy-β-D-glucopyranoside~1.0
DMEM7.4373-azido-L-alanine0.59 - 0.97
RPMI7.4373-azido-L-alanine0.27 - 0.77

Data adapted from studies on sulfo-DBCO-amine reactions, which are expected to have similar kinetics to this compound.

Experimental Protocols

Protocol 1: Labeling a Protein with this compound-NHS Ester

This protocol describes the initial step of labeling a protein with the DBCO moiety.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange is necessary.

  • DBCO-NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution. The final concentration of DMSO should be kept below 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted DBCO reagent and quenching agent using size-exclusion chromatography or dialysis.

Protocol 2: SPAAC Reaction with an Azide-Modified Molecule

This protocol details the click chemistry reaction between the DBCO-labeled protein and an azide-functionalized molecule.

Materials:

  • DBCO-labeled protein (from Protocol 1)

  • Azide-containing molecule of interest

  • Reaction buffer (e.g., PBS, pH 7.4 or HEPES, pH 7.5)

Procedure:

  • Reaction Setup: In the chosen reaction buffer, mix the DBCO-labeled protein with a 1.5- to 5-fold molar excess of the azide-containing molecule.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 37°C. For reactions at 4°C, extend the incubation time to overnight.

  • Analysis (Optional): The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show a molecular weight shift for the conjugated protein.

  • Purification: If necessary, purify the final conjugate to remove any unreacted azide-containing molecule using an appropriate method like size-exclusion chromatography.

ExperimentalWorkflow cluster_step1 Step 1: DBCO Labeling cluster_step2 Step 2: SPAAC Reaction protein Protein in Amine-Free Buffer mix1 Mix & Incubate (1-2h RT or overnight 4°C) protein->mix1 dbco_nhs This compound-NHS in DMSO dbco_nhs->mix1 quench Quench with Tris Buffer mix1->quench purify1 Purify (SEC/Dialysis) quench->purify1 dbco_protein DBCO-Labeled Protein purify1->dbco_protein mix2 Mix & Incubate (2-12h RT or 37°C) dbco_protein->mix2 azide_molecule Azide-Modified Molecule azide_molecule->mix2 purify2 Purify (Optional) mix2->purify2 final_conjugate Final Conjugate purify2->final_conjugate

Caption: General experimental workflow for this compound click chemistry.

References

Technical Support Center: m-PEG12-DBCO Linker Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of m-PEG12-DBCO linkers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound preparations?

A1: Common impurities can include unreacted starting materials, partially PEGylated intermediates, diastereomers of the DBCO moiety, and byproducts from the synthesis. Hydrolysis of the DBCO ring, especially under acidic conditions, can also lead to inactive impurities.[1] It is also possible to have side products from reactions with residual moisture.

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: this compound should be stored at -20°C under an inert atmosphere (e.g., nitrogen or argon) and protected from moisture.[2] The DBCO group can be sensitive to acidic conditions and moisture, which can lead to degradation. For long-term storage, maintaining a dry and inert environment is crucial.

Q3: What analytical techniques are suitable for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary methods for assessing the purity of this compound.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy is also essential for structural confirmation and to ensure the integrity of the DBCO and PEG components.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield After Purification Incomplete reaction: The synthesis of the linker may not have gone to completion.Monitor the reaction progress using TLC or LC-MS to ensure completion before starting the purification process.
Product loss during extraction: The linker may have some solubility in the aqueous phase during workup.Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with a suitable organic solvent.
Adsorption to silica gel: The PEG chain can cause the linker to adhere strongly to silica gel in normal-phase chromatography.Use a more polar eluent system or switch to reverse-phase chromatography. Pre-treating the silica gel with a small amount of a polar solvent might also help.
Poor Separation in Column Chromatography Inappropriate solvent system: The chosen mobile phase may not be optimal for separating the product from impurities.Perform small-scale TLC experiments with various solvent systems to identify the optimal mobile phase for separation before running a column. A gradient elution might be necessary.
Column overloading: Too much crude material was loaded onto the column.Reduce the amount of material loaded onto the column relative to the amount of stationary phase.
Presence of Impurities in the Final Product Co-elution of impurities: Impurities may have similar polarity to the desired product.Optimize the chromatography conditions (e.g., use a shallower gradient in HPLC, try a different stationary phase). Preparative HPLC is often more effective than flash chromatography for removing closely eluting impurities.[5]
Degradation during purification: The DBCO moiety may be sensitive to the purification conditions (e.g., acidic mobile phases).Use neutral pH buffers for all purification steps if possible. Avoid prolonged exposure to acidic conditions.
Product Precipitation During Purification Poor solubility in the mobile phase: The linker may not be fully soluble in the chosen solvent system.Add a co-solvent to improve solubility. For reverse-phase chromatography, ensure the initial mobile phase has sufficient organic content to keep the linker dissolved. Sonication can also aid in dissolution.

Experimental Protocols

Protocol 1: Purification of this compound by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound using silica gel flash chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Hexanes or Heptane

  • Ethyl Acetate (EtOAc)

  • Thin Layer Chromatography (TLC) plates

  • Standard laboratory glassware and flash chromatography system

Procedure:

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of DCM.

  • TLC Analysis: Spot the crude material on a TLC plate and develop it using different solvent systems to find an optimal mobile phase. A common starting point is a mixture of DCM and MeOH or Hexanes and EtOAc. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen mobile phase.

  • Loading: Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the packed column. Alternatively, a minimal volume of the crude solution can be wet-loaded.

  • Elution: Begin elution with the determined mobile phase. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., from 100% DCM to 95:5 DCM:MeOH), is often effective.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification of this compound by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for purifying this compound using preparative RP-HPLC.

Materials:

  • Crude or partially purified this compound

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA) or Formic acid (FA) (optional, use with caution due to DBCO sensitivity)

  • Preparative C18 HPLC column

  • HPLC system with a fraction collector

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a suitable solvent, such as a mixture of water and ACN, and filter it through a 0.22 µm syringe filter.

  • Method Development: If possible, develop a separation method on an analytical HPLC system first to determine the optimal gradient conditions.

  • Purification:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% Water / 5% ACN).

    • Inject the sample onto the column.

    • Run a linear gradient to increase the organic solvent concentration (e.g., from 5% to 95% ACN over 30 minutes).

    • Monitor the elution profile using a UV detector, typically at wavelengths around 254 nm and 309 nm for the DBCO moiety.

  • Fraction Collection: Collect fractions corresponding to the product peak.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC-MS.

  • Product Isolation: Combine the pure fractions and remove the organic solvent. Lyophilize the aqueous solution to obtain the purified product as a solid.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude this compound dissolution Dissolve in Minimum Solvent crude_product->dissolution chromatography Column Chromatography (Silica or RP-C18) dissolution->chromatography fraction_collection Collect Fractions chromatography->fraction_collection purity_check Purity Check (TLC/LC-MS) fraction_collection->purity_check purity_check->chromatography If Impure pooling Pool Pure Fractions purity_check->pooling If Pure evaporation Solvent Evaporation/ Lyophilization pooling->evaporation pure_product Pure this compound evaporation->pure_product

Caption: A general workflow for the purification of this compound.

troubleshooting_workflow start Start Purification check_yield Low Yield? start->check_yield check_purity Impurities Present? check_yield->check_purity No optimize_extraction Optimize Extraction Back-extract aqueous layers check_yield->optimize_extraction Yes check_separation Poor Separation? check_purity->check_separation No optimize_gradient Optimize Gradient Use shallower gradient check_purity->optimize_gradient Yes final_product Pure Product check_separation->final_product No check_loading Reduce Column Loading check_separation->check_loading Yes change_chromatography Switch to RP-HPLC or use a more polar eluent optimize_extraction->change_chromatography change_chromatography->start neutral_ph Use Neutral pH Buffers optimize_gradient->neutral_ph check_loading->optimize_gradient neutral_ph->start

Caption: A troubleshooting decision tree for this compound purification.

References

Technical Support Center: Stability of m-PEG12-DBCO Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG12-DBCO and related bioconjugates. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals assess and optimize the stability of their conjugates during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of instability for an this compound conjugate?

A1: The stability of an this compound conjugate is primarily determined by the chemical integrity of the dibenzocyclooctyne (DBCO) group. While the m-PEG12 chain is generally stable and inert under typical experimental conditions, the DBCO moiety can be susceptible to degradation under specific conditions.[1] Key factors include:

  • Strongly Acidic Conditions: The DBCO group can undergo an inactivating rearrangement in the presence of strong acids, such as high concentrations of trifluoroacetic acid (TFA) commonly used for peptide cleavage from a resin.[2]

  • Oxidizing Agents & Radicals: In certain biological environments or due to experimental contaminants, oxidizing species and radicals can lead to the degradation of the DBCO group.[3] For instance, iodine-based oxidizers used in oligonucleotide synthesis have been shown to cleave the DBCO moiety.[4]

  • Cellular Environments: Some studies have shown that DBCO can exhibit moderate stability within cells, with potential for enzymatic or chemical degradation over time. One study observed approximately 36% degradation of DBCO groups in RAW264.7 macrophage cells after 24 hours.[3]

Q2: How should I store my this compound conjugate to ensure maximum stability?

A2: Proper storage is critical for maintaining the reactivity of your conjugate. For optimal long-term stability, the conjugate should be stored at -20°C or -80°C, protected from light, and kept in a desiccated environment. If the conjugate is in a solid form, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. If the conjugate is dissolved in an organic solvent like DMSO or DMF, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.

Q3: What buffers should I avoid when working with DBCO conjugates?

A3: To preserve the integrity of the DBCO group, you should avoid buffers that contain:

  • Azides: Sodium azide (NaN₃) is a common preservative but will react with the DBCO group, consuming your conjugate.

  • Thiols: Although the reaction is much slower than with azides, some thiols may reduce the cyclooctyne ring, especially over long incubation periods.

  • Strong Acids: As mentioned, strong acids (pH < 2) can cause DBCO to rearrange into an inactive form.

Q4: How does pH and temperature affect the stability and reactivity of the DBCO group?

A4: The DBCO group itself is stable across a wide pH range (typically pH 4-10) under non-reducing and non-acidic conditions. However, the kinetics of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction are pH and temperature-dependent. Generally, higher pH values (up to ~10) and higher temperatures (e.g., 37°C vs. 25°C) increase the reaction rate. For example, reactions in HEPES buffer at pH 7 have been shown to be faster than in PBS at the same pH.

Troubleshooting Guide

This guide addresses specific issues you might encounter when assessing the stability or reactivity of your this compound conjugate.

Issue 1: Low or No Reactivity in a Click Reaction

If you observe poor conjugation efficiency, it may be due to the degradation of the DBCO moiety.

cluster_issue Troubleshooting: Low Conjugation Efficiency Start Low or No Conjugation Observed Check_Storage 1. Verify Storage Conditions (-20°C/-80°C, desiccated, dark?) Start->Check_Storage Check_Reagents 2. Assess Reagent Integrity (Test with fresh azide partner) Check_Storage->Check_Reagents If storage was correct Solution_Storage Solution: Store properly, aliquot to avoid freeze-thaw. Check_Storage->Solution_Storage If storage was incorrect Check_Buffer 3. Review Buffer Composition (Contains azides, thiols, or strong acids?) Check_Reagents->Check_Buffer If reagents are active Solution_Reagents Solution: Synthesize or purchase fresh reagents. Check_Reagents->Solution_Reagents If reagents are inactive Check_Degradation 4. Perform Stability Analysis (Run HPLC or MS on the conjugate) Check_Buffer->Check_Degradation If buffer is appropriate Solution_Buffer Solution: Use recommended buffers (e.g., PBS, HEPES at neutral pH). Check_Buffer->Solution_Buffer If buffer is inappropriate Solution_Degradation Solution: If degraded, re-synthesize and purify the conjugate. Check_Degradation->Solution_Degradation

Caption: Troubleshooting logic for low DBCO conjugation efficiency.

Issue 2: Appearance of Unexpected Peaks in HPLC or Mass Spectrometry Analysis

The appearance of new species during analysis can indicate degradation or aggregation.

  • Potential Cause 1: Hydrolysis/Degradation. The DBCO ring may have degraded. This can be confirmed by mass spectrometry, where a change in the molecular weight of the conjugate will be observed.

  • Recommended Solution: Review all experimental conditions, particularly pH and the presence of potential contaminants. Ensure that all solvents and buffers are fresh and of high purity. Re-purify the conjugate if necessary.

  • Potential Cause 2: Aggregation. PEGylated conjugates, while generally soluble, can sometimes aggregate, especially if conjugated to a hydrophobic biomolecule. This may appear as a broad peak or a peak at a much higher molecular weight in size-exclusion chromatography (SEC-HPLC).

  • Recommended Solution: Perform buffer screening to find the optimal formulation for solubility. Consider including mild, non-ionic detergents in the buffer if compatible with your downstream application. Analyze the sample using dynamic light scattering (DLS) to confirm the presence of aggregates.

Quantitative Stability Data

The stability of DBCO conjugates is context-dependent. The following table summarizes stability data from published literature.

Conjugate/MoietyConditionTimeStability OutcomeReference
DBCO-modified IgGStorage at 4°C or -20°C in appropriate buffer4 weeks~95-97% of reactivity retained (3-5% loss)
DBCO-functionalized beadsIncubation in RAW264.7 macrophage cells24 hours~64% of DBCO groups remained reactive (36% degraded)
DBCO-peptideStandard TFA cleavage conditions (95% TFA)3 hoursSignificant inactivating rearrangement observed
DBCO-dT OligonucleotideRepeated exposure to 0.02 M Iodine oxidizer~20 synthesis cyclesSubstantial cleavage of the DBCO moiety observed

Experimental Protocols for Stability Assessment

Here are detailed protocols for key analytical methods to assess the stability of your this compound conjugate.

cluster_workflow General Workflow for Stability Assessment Start Purified this compound Conjugate Stress Incubate under Stress Conditions (e.g., different pH, temp, serum) Start->Stress Sampling Collect Aliquots at Various Time Points (e.g., 0, 1, 4, 24, 48h) Stress->Sampling Analysis Analyze Samples using one or more of the methods below Sampling->Analysis HPLC RP-HPLC Analysis->HPLC Chemical Purity MS LC-MS Analysis->MS Structural Integrity NMR ¹H NMR Analysis->NMR Functional Group ID End Quantify Degradation & Assess Stability HPLC->End MS->End NMR->End

References

Technical Support Center: Purification of Biomolecules after m-PEG12-DBCO Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted m-PEG12-DBCO from a sample after a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound from my sample?

The presence of unreacted this compound can interfere with downstream applications and lead to inaccurate characterization of your conjugate. Excess linker can compete for binding sites in functional assays, lead to an overestimation of conjugation efficiency, and potentially cause toxicity in cellular or in vivo models. Therefore, its removal is a critical step to ensure the purity and quality of your final product.

Q2: What are the common methods for removing unreacted this compound?

The most common and effective methods for removing the relatively small this compound (Molecular Weight: 847.00 Da) from a larger biomolecule conjugate are based on differences in size and physicochemical properties. These include:

  • Size Exclusion Chromatography (SEC) / Desalting: Highly effective for separating molecules based on their size in solution.[][][3]

  • Dialysis / Ultrafiltration: Utilizes a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate molecules of different sizes.[4][5]

  • Precipitation: This method can be used to selectively precipitate the larger conjugate, leaving the smaller unreacted PEG linker in the supernatant.

Q3: How do I choose the best purification method for my experiment?

The optimal method depends on several factors:

  • Size of your target biomolecule: The larger the size difference between your conjugate and the unreacted this compound, the more effective size-based separation methods will be.

  • Sample volume and concentration: Some methods are better suited for large, dilute samples, while others are ideal for small, concentrated ones.

  • Required purity: The desired level of purity for your final conjugate will influence the choice of method or combination of methods.

  • Available equipment: Your laboratory's access to specific instrumentation (e.g., HPLC system, dialysis equipment) will be a practical consideration.

Troubleshooting Guide

Problem Possible Cause Solution
Incomplete removal of this compound Inappropriate method selection: The chosen method may not be optimal for the size of your conjugate.Review the selection guide in the FAQs. For small conjugates, consider methods with higher resolution like SEC.
Suboptimal experimental parameters (SEC): Incorrect column choice, flow rate, or mobile phase.Use a column with a small pore size suitable for separating small molecules. Optimize the flow rate for better resolution. Ensure the mobile phase is compatible with your sample.
Suboptimal experimental parameters (Dialysis): MWCO of the dialysis membrane is too high or dialysis time is too short.Use a dialysis membrane with a low MWCO (e.g., 1-3 kDa) to retain your conjugate while allowing the this compound to pass through. Increase the dialysis time and perform multiple buffer changes.
Low yield of the purified conjugate Non-specific binding: The conjugate may be binding to the purification matrix (e.g., SEC column, dialysis membrane).For SEC, use a column with a matrix known for low protein binding. For dialysis, select a membrane material like regenerated cellulose. Pre-equilibrate the column or membrane according to the manufacturer's instructions.
Precipitation of the conjugate: The buffer conditions may be causing your conjugate to precipitate.Ensure the buffer composition and pH are optimal for the solubility of your conjugate.
Sample dilution Method-inherent dilution: SEC and dialysis can lead to sample dilution.If sample concentration is critical, consider using ultrafiltration for both buffer exchange and concentration. Alternatively, the purified sample can be concentrated after purification using methods like centrifugal filtration.

Data Presentation: Comparison of Purification Methods

Method Principle Typical MWCO/Resin Advantages Disadvantages
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.Sephadex G-25, Bio-Gel P-6High resolution, rapid, can be automated.Can lead to sample dilution, potential for non-specific binding.
Dialysis Diffusion across a semi-permeable membrane based on a concentration gradient.1 kDa - 3 kDa MWCOSimple, gentle on samples, suitable for large volumes.Time-consuming, can result in sample dilution.
Ultrafiltration/Diafiltration Separation using a membrane and pressure, allowing for buffer exchange and concentration.3 kDa - 10 kDa MWCOFast, can concentrate the sample, efficient buffer exchange.Potential for membrane fouling, shear stress on molecules.
Precipitation Differential solubility in the presence of a precipitating agent (e.g., ammonium sulfate, PEG).N/ACan handle large sample volumes, cost-effective.May require further purification steps, risk of protein denaturation.

Experimental Protocols

Protocol 1: Removal of this compound using Size Exclusion Chromatography (Desalting Column)

This protocol is suitable for the rapid removal of unreacted this compound from a relatively small volume of a conjugate solution.

Materials:

  • Pre-packed desalting column (e.g., Sephadex G-25)

  • Equilibration/elution buffer (e.g., PBS)

  • Reaction mixture containing the conjugate and unreacted this compound

  • Collection tubes

Procedure:

  • Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the desired buffer.

  • Sample Loading: Apply the reaction mixture to the top of the column. The sample volume should not exceed the manufacturer's recommendation (typically 10-30% of the column bed volume).

  • Elution: Elute the sample with the equilibration buffer. The larger conjugate will pass through the column in the void volume and elute first. The smaller, unreacted this compound will enter the pores of the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the absorbance at a wavelength appropriate for your biomolecule (e.g., 280 nm for proteins).

  • Pooling and Analysis: Pool the fractions containing the purified conjugate. Analyze the pooled sample by a suitable method (e.g., HPLC, SDS-PAGE) to confirm the removal of unreacted this compound.

Protocol 2: Removal of this compound using Dialysis

This method is ideal for larger sample volumes where some dilution is acceptable.

Materials:

  • Dialysis tubing or cassette with a low molecular weight cut-off (MWCO), such as 1-3 kDa.

  • Dialysis buffer (e.g., PBS), at least 100 times the sample volume.

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions. Dialysis cassettes are typically ready to use.

  • Load Sample: Load the reaction mixture into the dialysis tubing/cassette, ensuring to leave some space for potential volume increase.

  • Dialysis: Place the sealed tubing/cassette in a beaker containing a large volume of cold (4°C) dialysis buffer. Place the beaker on a stir plate with a stir bar to ensure continuous mixing.

  • Buffer Exchange: Perform the dialysis for at least 4-6 hours, with at least two to three changes of the dialysis buffer. For optimal removal, dialysis can be performed overnight.

  • Sample Recovery: Carefully remove the tubing/cassette from the buffer and recover the purified conjugate.

Visualizations

experimental_workflow_sec cluster_prep Preparation cluster_separation Separation cluster_collection Collection & Analysis start Reaction Mixture load_sample Load Sample onto Column start->load_sample equilibration Equilibrate SEC Column equilibration->load_sample elution Elute with Buffer load_sample->elution collect_fractions Collect Fractions elution->collect_fractions pool_fractions Pool Conjugate Fractions collect_fractions->pool_fractions analysis Analyze Purity pool_fractions->analysis experimental_workflow_dialysis cluster_prep Preparation cluster_dialysis Dialysis cluster_recovery Recovery & Analysis start Reaction Mixture load_sample Load Sample into Membrane start->load_sample prep_membrane Prepare Dialysis Membrane (1-3 kDa MWCO) prep_membrane->load_sample perform_dialysis Dialyze against Buffer (4°C with stirring) load_sample->perform_dialysis buffer_change Change Buffer (2-3 times) perform_dialysis->buffer_change buffer_change->perform_dialysis recover_sample Recover Purified Conjugate buffer_change->recover_sample analysis Analyze Purity recover_sample->analysis

References

Validation & Comparative

A Head-to-Head Comparison of m-PEG12-DBCO and NHS Ester for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical decision that can significantly impact the outcome of their research and the efficacy of therapeutic and diagnostic agents. This guide provides a comprehensive and objective comparison of two widely used bioconjugation reagents: m-PEG12-DBCO, which utilizes copper-free click chemistry, and traditional NHS esters for amine labeling.

This in-depth analysis covers their reaction mechanisms, experimental protocols, and a data-driven comparison of their performance in terms of efficiency, stability, and specificity. By presenting quantitative data in clearly structured tables and providing detailed experimental methodologies, this guide aims to equip researchers with the knowledge to make informed decisions for their specific bioconjugation needs.

At a Glance: this compound vs. NHS Ester

FeatureThis compound (via SPAAC)NHS Ester
Target Functional Group AzidePrimary Amine (e.g., Lysine, N-terminus)
Reaction Type Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)Nucleophilic Acyl Substitution
Reaction pH Typically physiological pH (6.5-8.5)Slightly alkaline pH (7.2-8.5)[1][2]
Specificity High (Bioorthogonal)Moderate (Reacts with available primary amines)
Reaction Speed FastFast
Linkage Formed TriazoleAmide
Linkage Stability HighHigh
Side Reactions MinimalHydrolysis of the NHS ester is a major competing reaction[1][3]
Catalyst Required NoNo

Reaction Mechanisms

Understanding the underlying chemical reactions is fundamental to selecting the appropriate conjugation strategy.

This compound: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The bioconjugation reaction with this compound is a type of copper-free "click chemistry" known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The dibenzocyclooctyne (DBCO) group is a highly strained alkyne that readily and specifically reacts with an azide-functionalized molecule to form a stable triazole linkage.[4] This reaction is bioorthogonal, meaning it proceeds with high efficiency under physiological conditions without interfering with native biological functional groups.

SPAAC_Mechanism Molecule1 Biomolecule-N₃ (Azide-modified) Intermediate Transition State Molecule1->Intermediate Strain-promoted cycloaddition Molecule2 This compound Molecule2->Intermediate Product Biomolecule-Triazole-PEG12-m Intermediate->Product Stable Triazole Linkage Formation NHS_Ester_Mechanism Molecule1 Biomolecule-NH₂ (Primary Amine) Intermediate Tetrahedral Intermediate Molecule1->Intermediate Nucleophilic attack Molecule2 R-NHS Ester Molecule2->Intermediate Product Biomolecule-Amide-R Intermediate->Product Amide Bond Formation LeavingGroup NHS Intermediate->LeavingGroup Release of Leaving Group Experimental_Workflows cluster_DBCO This compound (Two-Step) cluster_NHS NHS Ester (One-Step) DBCO_Start Start: Biomolecule with Primary Amine Azide-modified Molecule DBCO_Step1 Step 1: Reaction with This compound-NHS ester (pH 7.2-8.5) DBCO_Start->DBCO_Step1 DBCO_Purify1 Purification: Remove excess DBCO reagent DBCO_Step1->DBCO_Purify1 DBCO_Step2 Step 2: SPAAC Reaction with Azide-modified Molecule (Physiological pH) DBCO_Purify1->DBCO_Step2 DBCO_Purify2 Purification: Remove excess azide molecule DBCO_Step2->DBCO_Purify2 DBCO_End End: Purified Bioconjugate DBCO_Purify2->DBCO_End NHS_Start Start: Biomolecule with Primary Amine NHS ester-modified Molecule NHS_Step1 Step 1: Reaction with NHS ester (pH 7.2-8.5) NHS_Start->NHS_Step1 NHS_Quench Quenching (Optional): Add Tris or Glycine NHS_Step1->NHS_Quench NHS_Purify Purification: Remove excess reagent and NHS NHS_Quench->NHS_Purify NHS_End End: Purified Bioconjugate NHS_Purify->NHS_End

References

A Comparative Analysis of Polyethylene Glycol (PEG) Chain Lengths for DBCO Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of the therapeutic index and overall performance of bioconjugates, such as antibody-drug conjugates (ADCs). Among the diverse linker technologies available, those incorporating polyethylene glycol (PEG) chains with a dibenzocyclooctyne (DBCO) group for copper-free click chemistry have become indispensable. The length of the PEG chain is a crucial parameter that can be modulated to fine-tune the physicochemical and pharmacological properties of the resulting conjugate. This guide provides an objective comparison of different PEG chain lengths for DBCO linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

The inclusion of a PEG spacer in a DBCO linker offers several advantages, including enhanced hydrophilicity, which can mitigate aggregation issues associated with hydrophobic payloads, and improved pharmacokinetic profiles.[1][2] Longer PEG chains increase the hydrodynamic radius of the bioconjugate, leading to reduced renal clearance and an extended plasma half-life.[1][3] However, the optimal PEG length is often a balance between these favorable properties and potential drawbacks, such as reduced in vitro potency or steric hindrance.[2]

Comparative Performance Data of Varying PEG Chain Lengths

The following tables summarize quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs. It is important to note that the specific antibody, payload, and experimental model can influence the observed outcomes.

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

PEG Chain LengthAntibody-PayloadCell LineIC50 (ng/mL)Reference
No PEG (HM)ZHER2-SMCC-MMAESK-BR-3~10
PEG4K (HP4KM)ZHER2-PEG4K-MMAESK-BR-3~65
PEG10K (HP10KM)ZHER2-PEG10K-MMAESK-BR-3~225

Table 2: Influence of PEG Linker Length on Pharmacokinetics (PK)

PEG Chain LengthConjugateAnimal ModelPlasma Half-lifeReference
No PEG (HM)ZHER2-SMCC-MMAEMouse19.6 min
PEG4K (HP4KM)ZHER2-PEG4K-MMAEMouse49.2 min
PEG10K (HP10KM)ZHER2-PEG10K-MMAEMouse219.0 min
PEG < 8IgG-based ADCRatRapid Clearance
PEG ≥ 8IgG-based ADCRatSlower Clearance

Table 3: Effect of PEG Linker Length on In Vivo Antitumor Efficacy

PEG Chain LengthConjugateTumor ModelOutcomeReference
No PEG (HM)ZHER2-SMCC-MMAESK-BR-3 XenograftModerate tumor growth inhibition
PEG4K (HP4KM)ZHER2-PEG4K-MMAESK-BR-3 XenograftImproved tumor growth inhibition
PEG10K (HP10KM)ZHER2-PEG10K-MMAESK-BR-3 XenograftMost significant tumor growth inhibition
Short PEGFolate-Liposome-DoxKB Cell XenograftLess tumor accumulation
Long PEG (10K)Folate-Liposome-DoxKB Cell Xenograft>40% reduction in tumor size compared to shorter PEGs

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the performance of bioconjugates with different PEG linker lengths.

1. Protocol for Antibody Labeling with DBCO-PEG-NHS Ester

This protocol outlines the general steps for conjugating a DBCO-PEG linker to an antibody via an N-hydroxysuccinimide (NHS) ester.

  • Materials:

    • Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.4)

    • DBCO-PEGn-NHS ester (n = 4, 8, 12, etc.)

    • Anhydrous DMSO or DMF

    • Quenching solution (e.g., 100 mM Tris or glycine)

    • Desalting column

  • Procedure:

    • Prepare a 10 mM stock solution of the DBCO-PEGn-NHS ester in anhydrous DMSO.

    • Add a 10- to 50-fold molar excess of the DBCO-PEGn-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 20%.

    • Incubate the reaction for 30 minutes at room temperature or 2 hours on ice.

    • Quench the reaction by adding the quenching solution and incubating for an additional 15 minutes.

    • Remove excess, unreacted DBCO-PEGn-NHS ester using a spin desalting column.

    • The resulting DBCO-labeled antibody is now ready for conjugation with an azide-containing molecule.

2. Protocol for In Vitro Cytotoxicity Assay

This protocol describes a method to assess the potency of an antibody-drug conjugate.

  • Materials:

    • Target cancer cell line

    • Complete cell culture medium

    • ADCs with varying PEG linker lengths

    • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the ADCs in complete cell culture medium.

    • Remove the existing medium from the cells and add the ADC dilutions.

    • Incubate the plate for a period that allows for multiple cell doublings (e.g., 72-120 hours).

    • Assess cell viability using a suitable colorimetric or fluorometric assay.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

3. Protocol for Pharmacokinetic (PK) Study

This protocol outlines the steps to determine the plasma half-life of an ADC.

  • Materials:

    • Healthy mice or rats

    • ADCs with varying PEG linker lengths

    • Equipment for intravenous administration and blood collection

  • Procedure:

    • Administer the ADCs intravenously to the animals at a specific dose.

    • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 6 hr, 24 hr, 48 hr).

    • Isolate plasma from the blood samples.

    • Quantify the concentration of the ADC in the plasma samples using an appropriate method (e.g., ELISA).

    • Fit the concentration-time data to a pharmacokinetic model to determine parameters such as plasma half-life and clearance.

4. Protocol for In Vivo Antitumor Efficacy Study

This protocol describes a method to evaluate the therapeutic efficacy of an ADC in a tumor xenograft model.

  • Materials:

    • Immunocompromised mice

    • Tumor cell line for implantation

    • ADCs with varying PEG linker lengths

    • Calipers for tumor measurement

  • Procedure:

    • Implant tumor cells subcutaneously into the mice.

    • When tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the ADCs and a vehicle control intravenously at a specified dosing schedule.

    • Measure tumor volumes with calipers at regular intervals.

    • Conclude the study when tumors in the control group reach a predetermined size.

    • Calculate tumor growth inhibition by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Impact of PEG Chain Length

The following diagrams illustrate key concepts and workflows related to the use of DBCO-PEG linkers.

G cluster_0 Factors Influenced by PEG Chain Length cluster_1 Physicochemical Properties cluster_2 Pharmacokinetics cluster_3 Biological Activity A Shorter PEG Chain (e.g., PEG4) C Lower Hydrophilicity A->C E Shorter Half-life (Faster Clearance) A->E G Potentially Higher In Vitro Potency A->G B Longer PEG Chain (e.g., PEG12, PEG24) D Higher Hydrophilicity (Reduced Aggregation) B->D F Longer Half-life (Slower Clearance) B->F H Potentially Lower In Vitro Potency B->H I Improved In Vivo Efficacy (due to PK) F->I

Caption: Logical relationships between PEG chain length and its impact on bioconjugate properties.

G cluster_0 Experimental Workflow for ADC Efficacy Testing A Antibody + DBCO-PEGn-NHS (n = 4, 8, 12, 24) B DBCO-labeled Antibody A->B D ADC Conjugation (Copper-free Click Chemistry) B->D C Azide-Payload C->D E Purified ADCs (Varying PEG Lengths) D->E F In Vitro Cytotoxicity Assay (IC50 Determination) E->F G Pharmacokinetic Study (Half-life Determination) E->G H In Vivo Efficacy Study (Tumor Growth Inhibition) E->H I Data Analysis & Optimal Linker Selection F->I G->I H->I

Caption: Workflow for comparing ADCs with different PEG linker lengths.

References

A Head-to-Head Comparison: m-PEG12-DBCO in the Landscape of Bioorthogonal Ligation Chemistries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the selection of an appropriate ligation chemistry is paramount. This guide provides an objective, data-driven comparison of m-PEG12-DBCO, a key reagent in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), with other leading bioorthogonal chemistries. We present quantitative performance data, detailed experimental protocols, and visual guides to inform your selection and accelerate your research.

Bioorthogonal chemistry has revolutionized our ability to study and manipulate biological systems in their native environments. These reactions—which proceed with high selectivity and efficiency without interfering with endogenous biochemical processes—are the cornerstone of numerous applications, from cellular imaging and proteomics to the development of antibody-drug conjugates (ADCs) and targeted therapies. At the forefront of copper-free click chemistry is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), where cyclooctyne reagents like dibenzocyclooctyne (DBCO) react spontaneously with azides. The this compound reagent incorporates a hydrophilic 12-unit polyethylene glycol (PEG) spacer, enhancing solubility and reducing steric hindrance, making it a popular choice for a variety of applications.

This guide will compare this compound-mediated SPAAC with other prominent bioorthogonal ligation strategies, including other SPAAC reagents, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Inverse-Electron-Demand Diels-Alder (IEDDA) reactions, and the Staudinger ligation.

Quantitative Performance Comparison

The efficacy of a bioorthogonal reaction is primarily assessed by its reaction kinetics, the stability of the resulting covalent bond, and its biocompatibility. The following tables summarize key quantitative data for this compound and its alternatives.

Table 1: Reaction Kinetics of Bioorthogonal Ligation Chemistries

Ligation ChemistryReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
SPAAC This compound + Azide ~0.1 - 0.9 [1]Copper-free, excellent biocompatibility, good kinetics.
SPAACBCN + Azide~0.01 - 0.15[1][2]Copper-free, smaller and less hydrophobic than DBCO, but generally slower kinetics.
CuAAC Terminal Alkyne + Azide ~1 - 100 [3][4]Very fast kinetics, but requires a cytotoxic copper(I) catalyst.
IEDDA trans-Cyclooctene (TCO) + Tetrazine ~10³ - 10⁶ Extremely fast kinetics, excellent for in vivo applications.
Staudinger Ligation Phosphine + Azide ~0.001 - 0.0077 Traceless (forms a native amide bond), but has slow kinetics.

Note: Reaction rates are dependent on the specific reactants, solvent, and temperature.

Table 2: Stability and Biocompatibility of Bioorthogonal Linkages

Ligation ChemistryResulting LinkageStabilityCytotoxicity
SPAAC (this compound) Triazole Highly stable Low to negligible; no catalyst required.
SPAAC (BCN)TriazoleHighly stableLow to negligible.
CuAAC Triazole Highly stable High due to copper(I) catalyst, limiting in vivo use.
IEDDA Dihydropyridazine Generally stable Low to negligible.
Staudinger Ligation Amide Bond Highly stable (native bond) Low to negligible.

Reaction Mechanisms and Workflows

To visualize the chemical transformations and experimental processes, the following diagrams illustrate the reaction mechanisms and a typical workflow for protein labeling.

cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_iedda Inverse-Electron-Demand Diels-Alder (IEDDA) DBCO Triazole DBCO->Triazole R-N₃ Azide Azide->Triazole Alkyne Triazole_cu Alkyne->Triazole_cu R-N₃, Cu(I) Azide_cu Azide_cu->Triazole_cu TCO Dihydropyridazine TCO->Dihydropyridazine Tetrazine Tetrazine Tetrazine->Dihydropyridazine

Caption: Reaction mechanisms of key bioorthogonal ligations.

G A 1. Prepare Protein Solution (e.g., in PBS, pH 7.2) C 3. React Protein with DBCO-NHS Ester (Molar excess of DBCO, e.g., 1 hour at RT) A->C B 2. Prepare DBCO-NHS Ester Solution (e.g., in DMSO) B->C D 4. Purify DBCO-labeled Protein (e.g., Spin Desalting Column) C->D F 6. React DBCO-Protein with Azide-Molecule (e.g., 4-12 hours at RT or overnight at 4°C) D->F E 5. Prepare Azide-labeled Molecule E->F G 7. Purify Final Conjugate (e.g., Chromatography) F->G H 8. Characterize Conjugate (e.g., SDS-PAGE, Mass Spectrometry) G->H

Caption: General workflow for protein labeling using a DBCO-NHS ester.

Detailed Experimental Protocol: Protein Labeling with this compound

This protocol provides a general guideline for labeling a protein with this compound and subsequent conjugation to an azide-containing molecule.

Materials:

  • Protein of interest (0.5-5 mg/mL in an amine-free buffer, e.g., PBS pH 7.2)

  • This compound-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Azide-functionalized molecule of interest

  • Spin desalting columns

  • Reaction tubes

Protocol:

  • Preparation of DBCO-NHS Ester Stock Solution:

    • Dissolve the this compound-NHS ester in anhydrous DMSO to a final concentration of 10 mM.

  • DBCO Labeling of Protein:

    • Add a 10-20 fold molar excess of the DBCO-NHS ester solution to the protein solution. The final DMSO concentration should not exceed 10-15% to avoid protein precipitation.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.

  • Purification of DBCO-labeled Protein:

    • Remove the unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired buffer (e.g., PBS). Follow the manufacturer's instructions for the column.

  • Conjugation to Azide-Molecule:

    • Add the azide-functionalized molecule to the purified DBCO-labeled protein. A 1.5- to 10-fold molar excess of the azide-molecule is recommended.

    • Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.

  • Purification of the Final Conjugate:

    • Purify the final protein conjugate using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography to remove excess azide-molecule.

  • Characterization:

    • Confirm the successful conjugation and purity of the final product using techniques like SDS-PAGE, UV-Vis spectroscopy (monitoring the disappearance of the DBCO absorbance at ~310 nm), and mass spectrometry.

Choosing the Right Bioorthogonal Chemistry

The optimal choice of bioorthogonal ligation chemistry is highly dependent on the specific application. The following decision tree can guide your selection process.

G A Start: Application Requirements B In vivo or live cell experiment? A->B C Yes B->C Yes D No (in vitro) B->D No E Extremely fast kinetics required? C->E K Highest reaction rate critical? D->K F Yes E->F Yes G No E->G No IEDDA (TCO-Tetrazine) IEDDA (TCO-Tetrazine) F->IEDDA (TCO-Tetrazine) H Need for a native amide bond? G->H I Yes H->I Yes J No H->J No Staudinger Ligation Staudinger Ligation I->Staudinger Ligation SPAAC (this compound) SPAAC (this compound) J->SPAAC (this compound) L Yes K->L Yes M No K->M No CuAAC CuAAC L->CuAAC M->SPAAC (this compound)

Caption: Decision tree for selecting a bioorthogonal chemistry.

Conclusion

This compound offers a robust and versatile solution for bioorthogonal conjugation through the SPAAC reaction. Its excellent biocompatibility, good reaction kinetics, and the enhanced hydrophilicity imparted by the PEG spacer make it a superior choice for a wide range of applications, particularly in living systems where the cytotoxicity of copper catalysts is a concern. While IEDDA provides significantly faster kinetics for in vivo applications where speed is paramount, and CuAAC remains a gold standard for in vitro conjugations requiring high reaction rates, this compound strikes an effective balance between reactivity and biocompatibility. The Staudinger ligation, with its unique ability to form a native amide bond, serves specialized applications where traceless ligation is essential. By carefully considering the quantitative data and experimental requirements outlined in this guide, researchers can confidently select the most appropriate bioorthogonal chemistry to advance their scientific endeavors.

References

A Comparative Guide to the Validation of m-PEG12-DBCO Conjugation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of bioconjugation, the precise characterization of linker molecules and their subsequent conjugates is paramount for the development of effective and safe therapeutics, such as antibody-drug conjugates (ADCs) and PROTACs. The m-PEG12-DBCO linker, a popular choice for copper-free click chemistry, offers a discrete polyethylene glycol (PEG) spacer that enhances solubility and provides a defined length. This guide provides an objective comparison of this compound with alternative PEG-DBCO linkers, supported by experimental data and detailed protocols for mass spectrometry-based validation of conjugation.

Performance Comparison of PEG-DBCO Linkers

The choice of a PEG-DBCO linker can significantly influence the physicochemical properties of the final bioconjugate. A key aspect of their characterization is the verification of molecular weight and purity by mass spectrometry. Below is a summary of the expected molecular weights and reported purities for this compound and several common alternatives.

Product NameSupplierMolecular Weight (Da)Purity (%)
This compound MedChemExpress847.0098.78
m-PEG4-DBCOBroadPharm494.6≥98
m-PEG24-DBCOBroadPharm1375.7Pricing

Note: Purity levels are as reported by the suppliers and may vary between batches. It is crucial to obtain a certificate of analysis for each specific lot.

Mass Spectrometry for Quality Control

Mass spectrometry is an indispensable tool for confirming the identity and purity of PEG-DBCO linkers before and after conjugation. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed techniques.

Electrospray Ionization-Mass Spectrometry (ESI-MS): This technique is well-suited for analyzing PEGylated molecules in solution. It typically produces multiply charged ions, and the resulting spectrum can be deconvoluted to determine the neutral mass of the molecule. ESI-MS is often coupled with liquid chromatography (LC) to separate the linker from any impurities before mass analysis, providing a comprehensive purity profile.

Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF is a rapid and sensitive technique that is particularly useful for analyzing the mass of intact molecules. It generates singly charged ions, simplifying spectral interpretation. For PEGylated compounds, MALDI-TOF can quickly verify the molecular weight and assess the degree of polydispersity in polymeric PEG samples. For discrete PEGs like this compound, it provides a clear confirmation of the monodisperse nature of the linker.

While specific mass spectra for this compound are often found within supplier-provided Certificates of Analysis, a representative deconvoluted mass spectrum of a similar discrete PEG-labeled antibody demonstrates the expected outcome of such an analysis. The spectrum would ideally show a single, sharp peak corresponding to the calculated molecular weight of the conjugate, confirming successful and specific conjugation.

Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to a peptide and the subsequent analysis by mass spectrometry.

Protocol 1: Conjugation of this compound to an Azide-Modified Peptide

This protocol outlines the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between this compound and a peptide containing an azide functionality.

Materials:

  • This compound

  • Azide-modified peptide

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

Procedure:

  • Reagent Preparation:

    • Dissolve the azide-modified peptide in PBS to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of this compound in DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 1.5 to 3-fold molar excess of the this compound stock solution to the peptide solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the peptide.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C, with gentle shaking.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography.

    • Equilibrate the SEC column with PBS.

    • Apply the reaction mixture to the column and elute with PBS.

    • Collect the fractions containing the purified peptide-PEG-DBCO conjugate. The elution of the protein can be monitored by measuring the absorbance at 280 nm.

Protocol 2: Mass Spectrometry Analysis of the Peptide-m-PEG12-DBCO Conjugate

This protocol describes the sample preparation and analysis of the purified conjugate by both ESI-MS and MALDI-TOF MS.

A. ESI-MS Sample Preparation and Analysis:

  • Sample Preparation:

    • Dilute the purified conjugate solution in a solvent compatible with ESI-MS, typically a mixture of acetonitrile and water with 0.1% formic acid, to a final concentration of approximately 0.1 mg/mL.

  • LC-ESI-MS Analysis:

    • Inject the prepared sample onto a reverse-phase C18 column connected to an ESI-mass spectrometer.

    • Elute the conjugate using a gradient of increasing acetonitrile concentration.

    • Acquire the mass spectra in positive ion mode over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the conjugate.

    • Deconvolute the resulting multiply charged spectrum to obtain the neutral mass of the conjugate.

B. MALDI-TOF MS Sample Preparation and Analysis:

  • Sample Preparation:

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in a mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Mix the purified conjugate solution with the matrix solution in a 1:1 ratio.

  • MALDI-TOF MS Analysis:

    • Spot 1 µL of the mixture onto a MALDI target plate and allow it to air dry, allowing for co-crystallization of the sample and matrix.

    • Analyze the sample in a MALDI-TOF mass spectrometer in positive ion, linear or reflector mode.

    • The resulting spectrum should show a prominent peak corresponding to the [M+H]+ ion of the peptide-m-PEG12-DBCO conjugate.

Visualizing the Workflow and Comparison

To better illustrate the experimental process and the relationships between the components, the following diagrams are provided.

experimental_workflow cluster_conjugation Conjugation cluster_analysis Mass Spectrometry Analysis Azide-Peptide Azide-Peptide Reaction Reaction Azide-Peptide->Reaction This compound This compound This compound->Reaction Purification Purification Reaction->Purification Purified_Conjugate Purified_Conjugate Purification->Purified_Conjugate ESI_MS ESI_MS Purified_Conjugate->ESI_MS MALDI_TOF_MS MALDI_TOF_MS Purified_Conjugate->MALDI_TOF_MS Data_Analysis Data_Analysis ESI_MS->Data_Analysis MALDI_TOF_MS->Data_Analysis logical_comparison cluster_alternatives Linker Alternatives cluster_properties Key Properties PEG_DBCO_Linkers PEG_DBCO_Linkers mPEG4 m-PEG4-DBCO PEG_DBCO_Linkers->mPEG4 mPEG12 This compound PEG_DBCO_Linkers->mPEG12 mPEG24 m-PEG24-DBCO PEG_DBCO_Linkers->mPEG24 MW Molecular Weight mPEG4->MW Shorter Purity Purity mPEG4->Purity Solubility Solubility mPEG4->Solubility Good Spacer_Length Spacer Arm Length mPEG4->Spacer_Length Short mPEG12->MW Intermediate mPEG12->Purity mPEG12->Solubility Excellent mPEG12->Spacer_Length Medium mPEG24->MW Longer mPEG24->Purity mPEG24->Solubility Highest mPEG24->Spacer_Length Long

A Comparative Analysis of DBCO and Other Cyclooctynes for Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers, scientists, and drug development professionals on the performance, characteristics, and experimental protocols of commonly used cyclooctynes in copper-free click chemistry.

In the rapidly advancing field of bioconjugation, the choice of chemical tools is paramount to experimental success. Strain-promoted azide-alkyne cycloaddition (SPAAC), a cornerstone of bioorthogonal chemistry, relies on the reactivity of cyclooctynes. Among these, dibenzocyclooctyne (DBCO) has emerged as a popular and versatile reagent. This guide provides an objective comparison of DBCO with other notable cyclooctynes, including bicyclo[6.1.0]nonyne (BCN) and difluorinated cyclooctyne (DIFO), supported by experimental data to empower researchers in selecting the optimal tool for their specific applications.

Performance Comparison of Cyclooctynes

The efficacy of a cyclooctyne in SPAAC is determined by a combination of factors, primarily its reaction kinetics, stability under experimental conditions, and solubility in relevant media. A summary of these key performance indicators for DBCO, BCN, and DIFO is presented below.

ParameterDBCO (Dibenzocyclooctyne)BCN (Bicyclo[6.1.0]nonyne)DIFO (Difluorinated Cyclooctyne)
Second-Order Rate Constant (k₂) with Benzyl Azide (M⁻¹s⁻¹) *~0.6 - 1.0[1]~0.06 - 0.1[1]~0.045
Solubility Sparingly soluble in aqueous solutions; requires co-solvents or PEGylation for enhanced aqueous solubility. Soluble in organic solvents like DMSO and DMF.More soluble in aqueous solutions compared to DBCO. Soluble in DMSO (approx. 3 mg/mL) and DMF (approx. 1 mg/mL). A solubility of approx. 25 mg/mL can be achieved in a 1:3 DMSO:PBS solution.[1]Generally requires organic co-solvents for aqueous reactions.
Stability Less stable in the presence of thiols (e.g., Glutathione) with a half-life of approximately 71 minutes in the presence of GSH.[2] Shows instability towards the reducing agent TCEP.[2]More stable than DBCO in the presence of thiols, with a half-life of approximately 6 hours with GSH. More stable towards TCEP compared to DBCO. Can exhibit instability under acidic conditions.Generally stable under physiological conditions.
Key Advantages High reaction kinetics, making it ideal for rapid labeling and applications with low concentrations of reactants.Smaller size and lower lipophilicity compared to DBCO, which can be beneficial in certain biological contexts. Good balance of reactivity and stability.
Key Disadvantages Lower stability in the presence of nucleophiles and reducing agents. Poor aqueous solubility can necessitate chemical modification.Slower reaction kinetics compared to DBCO.Slower reaction kinetics compared to DBCO.

Note: Reaction rates can vary depending on the specific azide, solvent, and temperature.

Experimental Protocols

Reproducible and reliable experimental data are the bedrock of scientific advancement. Below are detailed methodologies for key experiments to assess the performance of cyclooctynes.

Protocol 1: Determination of SPAAC Reaction Kinetics by ¹H NMR Spectroscopy

This method allows for the direct monitoring of reactant consumption and product formation to calculate the second-order rate constant (k₂).

Materials:

  • Cyclooctyne (e.g., DBCO, BCN, DIFO)

  • Benzyl azide (or other azide of interest)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard (e.g., dimethyl sulfone)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of the cyclooctyne, azide, and internal standard in the chosen deuterated solvent at known concentrations.

  • Reaction Setup: In an NMR tube, combine a known concentration of the cyclooctyne with a known concentration of the internal standard.

  • Initiation of Reaction: Initiate the reaction by adding a known concentration of the azide to the NMR tube. It is common to use an excess of one reactant (e.g., 2-12 equivalents of the azide) to ensure pseudo-first-order kinetics.

  • NMR Data Acquisition: Immediately acquire the first ¹H NMR spectrum (t=0). Continue to acquire spectra at regular time intervals. The frequency of acquisition should be tailored to the expected reaction rate.

  • Data Analysis:

    • Integrate the signals of a characteristic peak of the cyclooctyne and the internal standard in each spectrum.

    • Calculate the concentration of the cyclooctyne at each time point by comparing its integral to that of the internal standard.

    • Plot the natural logarithm of the cyclooctyne concentration versus time. The slope of the resulting line will be the pseudo-first-order rate constant (k').

    • Calculate the second-order rate constant (k₂) by dividing k' by the initial concentration of the azide in excess (k₂ = k' / [Azide]₀).

Protocol 2: Assessment of Cyclooctyne Stability in Biological Media using HPLC

This protocol outlines a method to evaluate the stability of cyclooctynes in simulated biological fluids, such as plasma, by monitoring their degradation over time.

Materials:

  • Cyclooctyne of interest

  • Human plasma or other relevant biological medium

  • Acetonitrile (ACN)

  • Ethanol (EtOH)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column and UV detector

  • Centrifuge with temperature control

  • Microcentrifuge tubes

Procedure:

  • Sample Preparation: Prepare a stock solution of the cyclooctyne in a suitable solvent (e.g., DMSO). Dilute the stock solution in the biological medium (e.g., human plasma) to the desired final concentration.

  • Incubation: Incubate the samples at a physiologically relevant temperature (e.g., 37°C).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the incubation mixture.

  • Protein Precipitation: To stop the degradation and prepare the sample for analysis, precipitate the proteins by adding a cold solution of ACN/EtOH (1:1, v/v). Incubate at -20°C overnight.

  • Sample Clarification: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for HPLC analysis.

  • HPLC Analysis:

    • Inject the supernatant onto a C18 column.

    • Use a suitable gradient of mobile phases (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA) to separate the parent cyclooctyne from its degradation products.

    • Monitor the elution profile using a UV detector at a wavelength where the cyclooctyne has significant absorbance.

  • Data Analysis:

    • Determine the peak area of the parent cyclooctyne at each time point.

    • Calculate the percentage of the remaining cyclooctyne at each time point relative to the initial concentration (t=0).

    • Plot the percentage of remaining cyclooctyne versus time to determine its stability profile and calculate the half-life.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the underlying principles governing cyclooctyne reactivity, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis stock_sol Prepare Stock Solutions (Cyclooctyne, Azide, Internal Standard) reaction_mix Combine in NMR Tube stock_sol->reaction_mix nmr_acq Acquire 1H NMR Spectra (t=0 and subsequent time points) reaction_mix->nmr_acq integration Integrate Peaks nmr_acq->integration concentration Calculate Concentration vs. Time integration->concentration plotting Plot ln[Cyclooctyne] vs. Time concentration->plotting rate_constant Determine Rate Constant (k) plotting->rate_constant caption Workflow for determining SPAAC reaction kinetics via NMR.

Workflow for determining SPAAC reaction kinetics via NMR.

Structure_Reactivity cluster_structure Structural Features cluster_reactivity Reaction Kinetics ring_strain Ring Strain reaction_rate Reaction Rate (k₂) ring_strain->reaction_rate Increases electronic_effects Electronic Effects (e.g., Fluorination) electronic_effects->reaction_rate Modulates steric_hindrance Steric Hindrance steric_hindrance->reaction_rate Decreases caption Relationship between cyclooctyne structure and reactivity.

Relationship between cyclooctyne structure and reactivity.

References

Assessing the In Vivo Stability of m-PEG12-DBCO Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The in vivo stability of a linker is a critical attribute in the development of antibody-drug conjugates (ADCs), directly influencing both efficacy and safety. An ideal linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which can lead to off-target toxicity, while ensuring efficient payload delivery to the target cells. This guide provides a comparative assessment of the in vivo stability of the m-PEG12-DBCO linker against other commonly used linkers in ADC development, supported by experimental data and detailed protocols.

The this compound linker combines a monodisperse 12-unit polyethylene glycol (PEG) spacer with a dibenzocyclooctyne (DBCO) group. The PEG spacer enhances hydrophilicity, which can improve the solubility and pharmacokinetic profile of the ADC. The DBCO group allows for a copper-free "click chemistry" conjugation to an azide-modified antibody, a bioorthogonal reaction highly valued for its efficiency and biocompatibility in in vivo applications.

Comparative Analysis of Linker Stability

The choice of linker chemistry significantly impacts the in vivo performance of an ADC. Linkers are broadly classified as cleavable or non-cleavable, each with distinct mechanisms for payload release and inherent stability characteristics.

This compound falls into the category of non-cleavable linkers. The triazole ring formed during the strain-promoted alkyne-azide cycloaddition (SPAAC) is highly stable under physiological conditions. The stability of the ether bonds within the PEG chain and the amide bond connecting the PEG to the DBCO moiety further contribute to its robustness in circulation. The primary mechanism for payload release from an ADC constructed with a non-cleavable linker like this compound is the complete proteolytic degradation of the antibody backbone after internalization into the target cell's lysosome.

Alternative Linkers for Comparison:

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A commonly used non-cleavable, maleimide-based linker. While the thioether bond formed is generally stable, maleimide-based linkers can be susceptible to a retro-Michael reaction, leading to premature drug release, especially when conjugated to thiols with higher pKa values.[1] Self-stabilizing maleimide linkers have been developed to mitigate this instability.[2]

  • Val-Cit (Valine-Citrulline): A widely used enzyme-cleavable dipeptide linker. It is designed to be cleaved by cathepsin B, a protease overexpressed in the lysosomes of many tumor cells. While generally stable in human plasma, Val-Cit linkers have shown instability in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c), which can complicate preclinical evaluation.[3][4][5]

  • Branched (Pendant) 2xPEG12: A branched PEG linker architecture can influence the hydrodynamic radius and shielding of the payload, potentially impacting clearance rates. Studies have shown that amide-coupled ADCs with two pendant 12-unit PEG chains exhibit slower clearance rates compared to those with a conventional linear 24-unit PEG oligomer.

Quantitative Data on In Vivo Linker Stability

Direct head-to-head in vivo stability data for this compound against a comprehensive panel of other linkers is limited in publicly available literature. However, data from various studies on representative linkers provide a basis for comparison. The stability is often assessed by measuring the drug-to-antibody ratio (DAR) over time in plasma. A decrease in DAR indicates linker cleavage or deconjugation.

Linker TypeKey CharacteristicsIn Vivo Stability (Animal Model)Representative DataReference(s)
This compound (Non-cleavable) Copper-free click chemistry, hydrophilic PEG spacer.Expected to be highly stable due to the robust triazole linkage.While specific quantitative data for this compound is not readily available, non-cleavable linkers generally show high in vivo stability.
Branched 2xPEG12 (Non-cleavable) Pendant PEG architecture.Slower clearance rates observed in mice compared to linear PEG24.Amide-coupled ADCs with this linker showed improved pharmacokinetic profiles.
SMCC (Non-cleavable, maleimide-based) Forms a thioether bond.Susceptible to retro-Michael reaction, leading to payload loss.A study on an Ab-SMCC-DM1 conjugate showed a 29% decrease in DAR in mice after 7 days.
Self-stabilizing Maleimide Engineered to prevent retro-Michael reaction.Significantly more stable than conventional maleimide linkers.In a rat model, an ADC with a self-stabilizing linker retained ~90% of its payload after 7 days, compared to ~40% for a conventional maleimide linker ADC.
Val-Cit (Cleavable) Cathepsin B cleavable dipeptide.Stable in human plasma but unstable in mouse plasma.In mouse plasma, Val-Cit linker conjugates can be hydrolyzed within 1 hour. In contrast, they are stable for over 7 days in human plasma.
EVCit (Glutamic acid-Valine-Citrulline) (Cleavable) Modified Val-Cit linker.Improved stability in mouse plasma.An EVCit-based ADC showed almost no premature cleavage in mice, exhibiting greater in vivo stability than the Val-Cit variant.
Sulfatase-cleavable Linker (Cleavable) Cleaved by sulfatase, an enzyme overexpressed in some tumors.High plasma stability.Demonstrated high stability in mouse plasma for over 7 days, in contrast to Val-Cit and Val-Ala linkers which were hydrolyzed within 1 hour.

Experimental Protocols

Assessing the in vivo stability of an ADC linker is a critical step in preclinical development. The following are detailed methodologies for key experiments.

In Vivo Pharmacokinetic (PK) Study for DAR Assessment

Objective: To determine the in vivo stability of the ADC linker by measuring the average drug-to-antibody ratio (DAR) over time in an animal model.

Methodology:

  • Animal Model: Select an appropriate animal model, typically mice or rats.

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC at a predetermined concentration (e.g., 1-10 mg/kg).

  • Blood Sampling: Collect blood samples at various time points post-injection (e.g., 5 minutes, 1 hour, 6 hours, 24 hours, 48 hours, 72 hours, and weekly thereafter).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Quantification of Total Antibody and Intact ADC:

    • ELISA: Use two separate sandwich ELISA assays.

      • Total Antibody ELISA: Use a capture antibody and a detection antibody that bind to the monoclonal antibody portion of the ADC, regardless of drug conjugation.

      • Intact ADC ELISA: Use a capture antibody that binds to the monoclonal antibody and a detection antibody that binds to the drug payload.

    • LC-MS (Liquid Chromatography-Mass Spectrometry): For more detailed analysis, immuno-affinity capture can be used to isolate the ADC from the plasma, followed by LC-MS analysis. This can provide information on the distribution of different DAR species.

  • DAR Calculation: Calculate the average DAR at each time point by dividing the concentration of the intact ADC by the concentration of the total antibody. A decrease in the average DAR over time indicates linker instability.

In Vitro Plasma Stability Assay

Objective: To provide a preliminary assessment of linker stability in a controlled in vitro environment.

Methodology:

  • Plasma Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma from different species (e.g., human, mouse, rat) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).

  • Analysis:

    • Intact ADC Analysis: Use immuno-affinity capture followed by LC-MS to determine the percentage of intact ADC remaining at each time point.

    • Free Payload Analysis: Precipitate plasma proteins (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the amount of released payload.

  • Data Interpretation: A decrease in the percentage of intact ADC and an increase in the free payload over time indicate linker instability.

Visualization of Experimental Workflows

Workflow for In Vivo ADC Stability Assessment

G cluster_0 Animal Dosing and Sampling cluster_1 Sample Analysis cluster_2 Data Analysis A Administer ADC via IV injection to animal model B Collect blood samples at multiple time points A->B C Isolate plasma B->C D Quantify Total Antibody (ELISA or LC-MS) C->D E Quantify Intact ADC (ELISA or LC-MS) C->E F Calculate average DAR at each time point D->F E->F G Plot DAR vs. Time to assess stability F->G

Caption: General workflow for assessing the in vivo stability of an ADC.

Conjugation via this compound and Alternative Linkers

G cluster_0 This compound (SPAAC) cluster_1 SMCC (Maleimide) cluster_2 Val-Cit (Amide Coupling) A1 Antibody-Azide A3 Stable Triazole Linkage A1->A3 Copper-free Click Chemistry A2 This compound-Payload A2->A3 B1 Antibody-Thiol B3 Thioether Linkage B1->B3 Michael Addition B2 SMCC-Payload B2->B3 C1 Antibody C3 Amide Bond C1->C3 Amide Bond Formation C2 Activated Val-Cit-Payload C2->C3

Caption: Comparison of conjugation chemistries for different linker types.

Conclusion

The this compound linker offers significant advantages for the development of stable ADCs due to its non-cleavable nature and the bioorthogonal copper-free click chemistry used for conjugation. While direct quantitative in vivo stability data for this specific linker is not extensively published in a comparative format, the inherent stability of the triazole linkage suggests superior performance compared to linkers known for their in vivo liabilities, such as traditional maleimide-based and certain enzyme-cleavable linkers in specific preclinical models. The inclusion of the PEG12 spacer is also expected to confer favorable pharmacokinetic properties.

For researchers and drug developers, the selection of a linker should be based on a thorough evaluation of its stability in relevant biological matrices, both in vitro and in vivo. The experimental protocols outlined in this guide provide a framework for conducting such assessments to inform the rational design of effective and safe antibody-drug conjugates.

References

A Researcher's Guide to m-PEG12-DBCO: Applications, Performance, and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of chemical tools is paramount to success. Among the diverse array of bioconjugation reagents, m-PEG12-DBCO has emerged as a versatile and powerful linker for a multitude of applications, ranging from live-cell imaging to the construction of targeted therapeutics. This guide provides a comprehensive overview of this compound, objectively comparing its performance with alternative approaches and offering detailed experimental protocols for its key applications.

This compound: A Multifunctional Tool for Bioconjugation

This compound is a heterobifunctional linker that combines a methoxy-terminated polyethylene glycol (PEG) spacer of 12 ethylene glycol units with a dibenzocyclooctyne (DBCO) moiety. This unique architecture imparts several advantageous properties:

  • Copper-Free Click Chemistry: The DBCO group is a key player in strain-promoted azide-alkyne cycloaddition (SPAAC), a highly efficient and bioorthogonal "click" reaction. This reaction proceeds readily with azide-functionalized molecules without the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.

  • Enhanced Hydrophilicity and Reduced Steric Hindrance: The PEG12 spacer is a hydrophilic chain that increases the aqueous solubility of the molecule and any conjugate it is attached to. This property is particularly beneficial when working with hydrophobic drugs or proteins that are prone to aggregation.[1] The length of the PEG spacer also provides a flexible extension that minimizes steric hindrance between the conjugated molecules, allowing for better access to binding sites.

  • Biocompatibility: Both the PEG and the triazole linkage formed during the SPAAC reaction are generally considered to be biocompatible and stable in biological environments.

Performance Comparison: this compound vs. Alternatives

The performance of this compound can be evaluated by considering the reactivity of its DBCO group and the influence of its PEG12 spacer.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Kinetics

The choice of cyclooctyne is a critical determinant of the SPAAC reaction rate. DBCO is known for its high reactivity, which is a significant advantage in applications where rapid conjugation is required, especially at low concentrations. A common alternative to DBCO is bicyclo[6.1.0]nonyne (BCN).

Cyclooctyne ReagentSecond-Order Rate Constant (k) with Benzyl Azide (M⁻¹s⁻¹)Key Characteristics
DBCO 0.24High reactivity, well-suited for rapid conjugations.[2]
BCN 0.07Moderately reactive, may be suitable for slower, more controlled reactions.[2]

Note: Reaction rates are dependent on the specific azide, solvent, and temperature.

Impact of PEG Spacer Length on Bioconjugate Properties

The length of the PEG spacer can significantly influence the pharmacokinetic and pharmacodynamic properties of a bioconjugate, particularly in the context of antibody-drug conjugates (ADCs). Longer PEG chains generally lead to increased plasma half-life and improved tumor accumulation.

PEG Chain Length in ADC LinkerEffect on Plasma ExposureEffect on Tumor ExposureImpact on Efficacy (Tumor Weight Reduction)
Non-PEGylated LowerLower11%
PEG2, PEG4 IncreasedIncreased35-45%
PEG8, PEG12, PEG24 Significantly IncreasedSignificantly Increased75-85%

Data from a study on ADCs with PEGylated drug-linkers in a xenograft mouse model.[3]

Applications of this compound

The unique properties of this compound make it a valuable tool in a variety of research areas.

Protein Modification and Bioconjugation

This compound can be used to PEGylate proteins, thereby enhancing their solubility, stability, and in vivo circulation time. The DBCO group allows for the subsequent site-specific attachment of other molecules, such as fluorescent dyes, targeting ligands, or drugs.

Antibody-Drug Conjugates (ADCs)

In the field of targeted cancer therapy, this compound serves as a linker to connect a cytotoxic drug to a tumor-targeting antibody. The PEG12 spacer helps to overcome the hydrophobicity of many potent drugs, preventing aggregation and improving the pharmacokinetic profile of the ADC.[4]

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can be used as a linker to connect the target-binding ligand and the E3 ligase-binding ligand in a modular fashion using click chemistry.

Cell Labeling and Imaging

Through metabolic glycoengineering, cells can be engineered to display azide groups on their surface glycans. These azide-modified cells can then be specifically labeled with this compound conjugated to a fluorescent probe for in vitro and in vivo imaging.

Experimental Protocols

The following are detailed protocols for key applications of this compound.

Protocol 1: General Protein Labeling with this compound

This protocol describes the conjugation of an azide-containing molecule to a protein that has been pre-functionalized with this compound.

Materials:

  • Protein of interest

  • This compound-NHS ester (for labeling primary amines on the protein)

  • Azide-containing molecule (e.g., fluorescent dye-azide)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

  • DMSO or DMF

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

  • This compound-NHS Ester Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound-NHS ester stock solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound-NHS ester using a desalting column equilibrated with the reaction buffer.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • To the purified DBCO-labeled protein, add the azide-containing molecule at a 5- to 10-fold molar excess over the protein.

    • Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

  • Final Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable chromatography method to remove the excess azide-containing molecule.

  • Characterization: Analyze the final conjugate by SDS-PAGE to confirm the increase in molecular weight and by UV-Vis spectroscopy to determine the degree of labeling.

experimental_workflow_protein_labeling cluster_step1 Step 1: DBCO Labeling cluster_step2 Step 2: Purification cluster_step3 Step 3: SPAAC Reaction cluster_step4 Step 4: Final Purification protein Protein (-NH2) labeled_protein DBCO-labeled Protein protein->labeled_protein Reaction (1-2h, RT) reagent1 This compound-NHS reagent1->labeled_protein desalting Desalting Column labeled_protein->desalting purified_protein Purified DBCO- labeled Protein desalting->purified_protein Removal of excess reagent final_conjugate Final Protein Conjugate purified_protein->final_conjugate Click Reaction (4-12h, RT) azide Azide-Molecule azide->final_conjugate sec SEC final_conjugate->sec purified_conjugate Purified Final Conjugate sec->purified_conjugate Removal of excess azide

Workflow for protein labeling using this compound.
Protocol 2: Metabolic Cell Surface Labeling and Imaging

This protocol details the labeling of cell surface glycans with an azide-modified sugar and subsequent fluorescent labeling using this compound for imaging.

Materials:

  • Cells of interest

  • Cell culture medium

  • Azide-modified sugar (e.g., N-azidoacetylmannosamine, Ac4ManNAz)

  • This compound conjugated to a fluorescent dye (e.g., DBCO-PEG12-Fluorophore)

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (optional, e.g., 0.1% Triton X-100 in PBS)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Supplement the cell culture medium with an appropriate concentration of the azide-modified sugar (e.g., 25-50 µM Ac4ManNAz).

    • Incubate the cells for 1-3 days to allow for the metabolic incorporation of the azido sugar into cell surface glycans.

  • Cell Preparation for Labeling:

    • Wash the cells three times with PBS to remove any unincorporated azido sugar.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on Live Cells:

    • Prepare a solution of the DBCO-PEG12-Fluorophore in PBS or serum-free medium at a suitable concentration (e.g., 5-20 µM).

    • Incubate the live cells with the DBCO-PEG12-Fluorophore solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells three times with PBS to remove the excess fluorescent probe.

  • Fixation and Permeabilization (Optional):

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • If intracellular targets are to be stained, permeabilize the cells with a permeabilization buffer for 10 minutes.

  • Nuclear Counterstaining:

    • Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

    • Wash the cells twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

    • Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

signaling_pathway_cell_labeling cluster_metabolism Metabolic Incorporation cluster_labeling Fluorescent Labeling azido_sugar Azido Sugar (e.g., Ac4ManNAz) cell_uptake Cellular Uptake and Metabolism azido_sugar->cell_uptake azido_glycan Azide-labeled Glycan on Cell Surface cell_uptake->azido_glycan fluorescent_cell Fluorescently Labeled Cell azido_glycan->fluorescent_cell SPAAC Reaction (Click Chemistry) dbco_fluorophore DBCO-PEG12-Fluorophore dbco_fluorophore->fluorescent_cell imaging Fluorescence Microscopy fluorescent_cell->imaging Visualization

Pathway of metabolic cell labeling and imaging.

Conclusion

This compound is a highly effective and versatile tool for a wide range of bioconjugation applications. Its combination of a highly reactive DBCO group for copper-free click chemistry and a hydrophilic PEG12 spacer offers significant advantages in terms of reaction efficiency, biocompatibility, and the physicochemical properties of the resulting conjugates. By understanding its performance characteristics in comparison to alternatives and following optimized experimental protocols, researchers can leverage the power of this compound to advance their research in drug discovery, diagnostics, and fundamental cell biology.

References

A Comparative Analysis of m-PEG12-DBCO in Successful PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Linker Strategy

In the rapidly evolving field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. While the warhead and E3 ligase ligand are critical for target engagement and recruitment of the cellular degradation machinery, the linker connecting these two moieties plays a pivotal, often underestimated, role in the overall efficacy of the PROTAC. This guide provides a comprehensive comparison of PROTACs utilizing the m-PEG12-DBCO linker, a popular choice for its favorable physicochemical properties, against alternative linker strategies. By presenting quantitative data from a key case study, detailed experimental protocols, and illustrative diagrams, this document serves as a valuable resource for the rational design and optimization of next-generation protein degraders.

The Advantage of PEGylation in PROTAC Linkers

Polyethylene glycol (PEG) linkers have gained prominence in PROTAC design due to their inherent hydrophilicity. This characteristic can significantly enhance the solubility and cell permeability of the often large and hydrophobic PROTAC molecules, leading to improved bioavailability and cellular uptake. The this compound linker, featuring a 12-unit PEG chain and a dibenzocyclooctyne (DBCO) group, offers a versatile platform for PROTAC synthesis via "click chemistry." The DBCO moiety allows for a highly efficient and specific copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction with an azide-modified warhead or E3 ligase ligand, simplifying the synthetic process.

Case Study: DCAF1-Directed BTK PROTACs - The Impact of Linker Length

A compelling case study by Schroeder et al. (2023) highlights the critical influence of PEG linker length on the degradation efficiency of Bruton's tyrosine kinase (BTK) PROTACs that recruit the DCAF1 E3 ligase. The study compared a series of PROTACs with varying PEG linker lengths, including a PROTAC with a 12-unit PEG linker (DBt-5).

Quantitative Performance Data

The following table summarizes the degradation potency (DC50) of the DCAF1-directed BTK PROTACs with different PEG linker lengths. A lower DC50 value indicates a more potent PROTAC.

PROTACLinker CompositionDC50 (µM)
DBt-5 PEG-12 0.055
DBt-4Shorter PEG LinkerPartial Degradation
DBt-3Shorter PEG LinkerPartial Degradation

Data sourced from Schroeder et al. (2023). The exact lengths of the shorter PEG linkers in DBt-3 and DBt-4 were not specified in the available literature.

The data clearly demonstrates that the PROTAC with the 12-unit PEG linker, DBt-5 , exhibited significantly more potent degradation of BTK compared to its counterparts with shorter PEG linkers, which only achieved partial degradation. This underscores the importance of optimizing linker length to achieve a productive ternary complex formation between the target protein, the PROTAC, and the E3 ligase.

Experimental Protocols

Reproducible and robust experimental data are the cornerstone of PROTAC development. Below are detailed methodologies for key assays relevant to the evaluation of PROTAC performance.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

a. Cell Culture and Treatment:

  • Plate TMD8 BTK-GFP/mCh cells in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

  • Treat the cells with varying concentrations of the PROTACs (e.g., 0.01 µM to 10 µM) or DMSO as a vehicle control.

  • Incubate the cells for a specified duration (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.

b. Cell Lysis and Protein Quantification:

  • Wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

c. SDS-PAGE and Immunoblotting:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

d. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control band intensity.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 value.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically active cells.

a. Cell Plating and Treatment:

  • Seed cells in a 96-well plate at a suitable density.

  • Allow the cells to adhere overnight.

  • Treat the cells with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

b. Assay Procedure:

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

c. Data Acquisition and Analysis:

  • Measure the luminescence using a plate reader.

  • Subtract the background luminescence from all readings.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.

  • Plot the percentage of viability against the PROTAC concentration to determine the IC50 value.

Visualizing Key Processes in PROTAC Research

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental workflows involved in PROTAC research.

PROTAC_Mechanism cluster_cell Cell POI Target Protein (e.g., BTK) PROTAC PROTAC (this compound linker) POI->PROTAC Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ligase (e.g., DCAF1) PROTAC->E3 Ub Ubiquitin E3->Ub Ubiquitination Ub->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A 1. Cell Treatment with PROTAC B 2. Cell Lysis & Protein Quantification A->B C 3. SDS-PAGE B->C D 4. Protein Transfer (PVDF membrane) C->D E 5. Antibody Incubation (Primary & Secondary) D->E F 6. Imaging & Analysis E->F

Caption: Experimental workflow for Western blotting.

Linker_Comparison_Logic cluster_PROTAC_Design PROTAC Design cluster_Linker_Alternatives Linker Alternatives Warhead Target Binder (e.g., BTK inhibitor) PEG12 This compound Warhead->PEG12 Shorter_PEG Shorter PEG Warhead->Shorter_PEG Alkyl Alkyl Chain (Alternative) Warhead->Alkyl E3_Ligand E3 Ligase Binder (e.g., DCAF1 ligand) PEG12->E3_Ligand Performance Degradation Performance (DC50) PEG12->Performance Optimal Shorter_PEG->E3_Ligand Shorter_PEG->Performance Suboptimal Alkyl->E3_Ligand Alkyl->Performance Variable

Caption: Logical comparison of linker strategies.

Safety Operating Guide

Personal protective equipment for handling m-PEG12-DBCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of m-PEG12-DBCO, a polyethylene glycol (PEG)-based PROTAC linker utilized in click chemistry. Adherence to these protocols is essential for ensuring laboratory safety and maintaining the integrity of the product.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protective equipment is necessary to minimize exposure and mitigate potential hazards. The required PPE is detailed in the table below.

Equipment Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes, aerosols, and fine particulates.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact with the compound.
Body Protection A standard laboratory coat.Protects clothing and underlying skin from contamination.[1]
Respiratory Protection Not generally required for small quantities handled with adequate ventilation. A NIOSH-approved respirator is recommended if there is a risk of generating aerosols or dust, or when working in poorly ventilated areas.[1][2]Prevents the inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Proper handling of this compound is critical to ensure both user safety and reagent stability. This compound is known to be moisture-sensitive.[3][4]

Preparation:

  • Designated Area: All handling of this compound should be conducted in a designated area, preferably within a chemical fume hood to ensure adequate ventilation.

  • Emergency Equipment: Ensure that an emergency eyewash station and a safety shower are readily accessible.

  • Gather Materials: Have all necessary PPE, spill containment materials, and disposal containers prepared and available in the work area.

Handling the Compound:

  • Acclimatization: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture inside the vial.

  • Weighing and Aliquoting: If weighing the solid form, do so in a fume hood. Avoid creating dust. For creating stock solutions, dissolve the compound in an appropriate anhydrous solvent such as DMSO or DMF.

  • Inert Atmosphere: For storage of solutions or unused portions of the solid, flushing the vial with an inert gas like nitrogen or argon is recommended to prevent degradation from moisture and air.

  • Avoid Contamination: Do not use buffers containing azides, as they can react with the DBCO group.

Post-Handling:

  • Decontamination: Thoroughly clean the work area after the procedure is complete.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to institutional and regulatory guidelines.

Waste Collection:

  • Segregation: All waste materials, including unused this compound, contaminated consumables (e.g., gloves, pipette tips, weighing papers), and solvent waste, should be collected in a designated and clearly labeled hazardous waste container.

  • Container Integrity: Ensure the waste container is properly sealed and stored in a designated secondary containment area.

Waste Disposal:

  • Institutional Procedures: Dispose of the chemical waste in accordance with your institution's hazardous waste disposal program.

  • Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of chemical waste.

Disclaimer: This information is intended as a guide and is based on general laboratory best practices for similar chemical compounds. It is not a substitute for a formal Safety Data Sheet (SDS). Always consult the manufacturer's SDS before handling this compound and adhere to all institutional and regulatory safety protocols. The toxicological properties of this compound may not have been fully investigated.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) prep_ppe Don Personal Protective Equipment prep_area->prep_ppe prep_materials Gather Materials & Waste Containers prep_ppe->prep_materials acclimatize Acclimatize Vial to Room Temperature prep_materials->acclimatize weigh_dissolve Weigh Solid or Dissolve in Anhydrous Solvent acclimatize->weigh_dissolve inert_atmosphere Use Under Inert Atmosphere weigh_dissolve->inert_atmosphere collect_waste Collect Contaminated Waste weigh_dissolve->collect_waste clean_area Clean Work Area inert_atmosphere->clean_area remove_ppe Remove PPE clean_area->remove_ppe clean_area->collect_waste wash_hands Wash Hands Thoroughly remove_ppe->wash_hands remove_ppe->collect_waste dispose_waste Dispose via Institutional Hazardous Waste Program collect_waste->dispose_waste

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.